RG7834
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-17-9 | |
| Record name | RG-7834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of RG7834: A Novel Approach to Inhibiting Hepatitis B Virus Expression
For Immediate Release
A deep dive into the molecular workings of RG7834 reveals a first-in-class mechanism targeting host-virus interactions for the treatment of chronic Hepatitis B.
Researchers and drug development professionals now have access to a comprehensive technical guide on the mechanism of action of this compound, a pioneering small molecule inhibitor of Hepatitis B Virus (HBV) expression. This document outlines the core scientific principles behind this compound, detailing its unique approach to reducing viral antigens and DNA, and providing in-depth experimental data and methodologies for the scientific community.
This compound, a member of the dihydroquinolizinone (DHQ) chemical series, represents a significant advancement in the quest for a functional cure for chronic Hepatitis B.[1][2] Unlike current nucleos(t)ide analogues that primarily target viral replication, this compound employs a novel strategy by targeting host cellular factors that the virus hijacks for its own propagation.[3]
A Novel Host-Targeting Mechanism
The primary mechanism of action of this compound lies in its ability to inhibit the host's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[4][5] HBV cleverly exploits these enzymes to stabilize its messenger RNAs (mRNAs), a crucial step for the production of viral proteins.[4][5] this compound directly binds to PAPD5 and PAPD7, inhibiting their polyadenylase function.[4][5] This inhibition leads to a shortening of the poly(A) tail of HBV mRNAs, marking them for accelerated degradation by the cell's machinery.[4][5]
This targeted destabilization of viral transcripts effectively shuts down the production of key viral proteins, including the Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), and consequently reduces the levels of circulating HBV DNA.[1][2][6] Notably, this mechanism of action is selective for HBV mRNAs and does not affect the stability of other viral or host RNAs.[1][4] The specificity of this compound is attributed to the presence of the HBV post-transcriptional regulatory element (PRE) in the 3' untranslated region of the viral mRNAs.[4]
While this compound potently reduces viral gene expression and replication, it is not expected to have a direct, strong impact on the covalently closed circular DNA (cccDNA) reservoir, the stable form of the viral genome that resides in the nucleus of infected liver cells.[7] However, by significantly reducing the levels of viral RNAs and proteins, this compound may indirectly impact the long-term maintenance and transcriptional activity of cccDNA.[7]
Quantitative Analysis of Antiviral Activity
Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound. The following table summarizes the key quantitative data on its antiviral efficacy.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 for HBsAg inhibition | dHepaRG Cells | 2.8 nM | [6] |
| IC50 for HBeAg inhibition | dHepaRG Cells | 2.6 nM | [6] |
| IC50 for HBV DNA inhibition | dHepaRG Cells | 3.2 nM | [6] |
| HBsAg Reduction (in vivo) | HBV-infected humanized mice | 1.09 log10 | [3] |
| HBV DNA Reduction (in vivo) | HBV-infected humanized mice | 0.6 log10 | [6] |
Visualizing the Mechanism and Experimental Approach
To further elucidate the mechanism of action and the experimental workflow for evaluating compounds like this compound, the following diagrams are provided.
Detailed Experimental Protocols
A critical component of this technical guide is the detailed description of the experimental methodologies used to characterize this compound.
In Vitro Antiviral Activity Assay (dHepaRG cells):
-
Cell Culture: Differentiated HepaRG (dHepaRG) cells, a human hepatoma cell line capable of supporting HBV infection, are seeded in 96-well plates.
-
HBV Infection: Cells are infected with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents per cell.
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound.
-
Supernatant and Cell Lysate Collection: After a defined incubation period (e.g., 9 days), the cell culture supernatant is collected for the quantification of HBsAg, HBeAg, and HBV DNA.
-
Quantification:
-
HBsAg and HBeAg: Levels are measured using commercially available enzyme-linked immunosorbent assays (ELISAs).
-
HBV DNA: Viral DNA is extracted from the supernatant and quantified by quantitative polymerase chain reaction (qPCR).
-
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
HBV mRNA Stability Assay:
-
Cell Culture and Transfection: A suitable cell line (e.g., Huh7) is transfected with a plasmid expressing a specific HBV mRNA transcript.
-
Transcription Inhibition: Transcription is halted using a transcription inhibitor such as actinomycin D.
-
Compound Treatment: Cells are treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the cells at various time points after treatment.
-
mRNA Quantification: The levels of the specific HBV mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Half-life Calculation: The decay rate and half-life of the HBV mRNA are calculated to determine the effect of this compound on mRNA stability.
In Vivo Efficacy in Humanized Mouse Model:
-
Animal Model: uPA/SCID mice with humanized livers are infected with HBV.
-
Treatment: Once chronic infection is established (as confirmed by stable serum levels of HBsAg and HBV DNA), mice are treated orally with this compound or a vehicle control for a specified duration (e.g., 21 days).
-
Sample Collection: Blood samples are collected at regular intervals to monitor serum levels of HBsAg and HBV DNA.
-
Quantification: HBsAg and HBV DNA levels are quantified using ELISA and qPCR, respectively.
-
Data Analysis: The reduction in viral markers is calculated relative to baseline levels and compared between the treated and control groups.
Conclusion and Future Directions
This compound represents a paradigm shift in the development of HBV therapeutics by targeting a host-virus interaction essential for viral gene expression. Its novel mechanism of action, leading to the destabilization of HBV mRNAs, provides a potent and selective means of reducing viral antigens and DNA. While the clinical development of this compound itself was halted due to off-target toxicity observed in long-term preclinical studies, the groundbreaking insights gained from its mechanism of action have paved the way for the development of next-generation HBV RNA destabilizers with improved safety profiles. The detailed understanding of the this compound mechanism continues to be a valuable asset for researchers and drug developers in the ongoing effort to achieve a functional cure for chronic Hepatitis B.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cccDNA Maintenance in Chronic Hepatitis B – Targeting the Matrix of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
RG7834: A Technical Guide to the Inhibition of PAPD5 and PAPD7 for Hepatitis B Virus Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. A key aspect of the HBV life cycle is the stability of its messenger RNA (mRNA), which relies on host cellular machinery. The non-canonical poly(A) polymerases PAPD5 and PAPD7 have been identified as critical host factors that stabilize HBV RNAs.[1] The small molecule RG7834, a member of the dihydroquinolizinone (DHQ) chemical class, was the first-in-class orally bioavailable inhibitor targeting these enzymes.[2][3] this compound binds to the catalytic domains of PAPD5 and PAPD7, inhibiting their polyadenylase function.[1] This action leads to the shortening of HBV mRNA poly(A) tails, triggering rapid degradation of viral transcripts and consequently reducing the production of viral proteins, including the Hepatitis B surface antigen (HBsAg), and virions.[4][5][6] While promising in its novel mechanism, the clinical development of this compound was halted due to neurotoxicity observed in chronic toxicity studies.[7][8] Nevertheless, this compound serves as a crucial proof-of-concept for host-factor targeting therapies for HBV and has paved the way for the development of second-generation PAPD5/7 inhibitors with improved safety profiles.
Mechanism of Action: Targeting Host-Mediated Viral RNA Stability
The Role of PAPD5 and PAPD7 in HBV Replication
Normally, the cellular enzymes PAPD5 and PAPD7 (also known as TENT4A and TENT4B) are involved in the quality control of non-coding RNAs, where they add short oligo(A) tails to mark them for degradation.[4][5][9] However, HBV has evolved to co-opt these enzymes for its benefit. Through a cis-acting sequence within the viral post-transcriptional regulatory element (PRE), specifically the stem-loop alpha (SLα), HBV recruits PAPD5 and PAPD7.[10][11][12] These enzymes then act to maintain and extend the poly(A) tails of viral mRNAs, protecting them from cellular exonucleases and thereby ensuring their stability and efficient translation into viral proteins.[1][10] Studies have shown that PAPD5 plays a dominant role in this stabilization, with PAPD7 providing a secondary, redundant layer of protection.[10][11][13]
This compound-Mediated Inhibition and Consequences
This compound functions as a direct inhibitor of the enzymatic activity of both PAPD5 and PAPD7.[1][4] By binding to their catalytic domains, it blocks their ability to add adenosine monophosphates to the 3' end of HBV RNA. The consequences of this inhibition are two-fold and sequential:
-
Poly(A) Tail Shortening: The primary and initial effect of this compound is the rapid shortening of the poly(A) tails of multiple HBV mRNA species, including the 3.5 kb pre-genomic/pre-core mRNAs and the 2.4/2.1 kb HBsAg mRNAs.[4][5][14] This effect becomes apparent within hours of treatment.[4][5]
-
Accelerated mRNA Degradation: A shortened poly(A) tail is a signal for cellular RNA degradation machinery. Following deadenylation, the now-vulnerable HBV transcripts are rapidly degraded by host exoribonucleases in both the nucleus and the cytoplasm.[4][6] This leads to a significant reduction in the steady-state levels of viral mRNAs. Notably, the smallest 0.7 kb HBx mRNA, which has a naturally short half-life, appears largely unaffected by this compound.[4][5][6]
This mechanism effectively shuts down the production of viral antigens (HBsAg, HBeAg) and the pgRNA template required for reverse transcription, thus inhibiting the entire viral life cycle post-transcription.[15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its analogs.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ (nM) | Source |
| This compound | PAPD5 | 167 | [10] |
| PAPD7 | 1,093 | [10] | |
| AB-452 (analog) | PAPD5 | 94 | [10] |
| PAPD7 | 498 | [10] |
Table 2: In Vitro Antiviral Activity
| Cell Line / Model | Parameter Measured | Effect of this compound/Analog | Source |
| HepAD38 | 2.1 kb SHBs mRNA Half-life | Decreased by approx. 2 hours | [4][5] |
| HepAD38 | HBV mRNA levels (24h) | Undetectable levels vs. 20-30% in control | [4] |
| Various | HBsAg Inhibition (EC₅₀) | 1.4 - 6.8 nM (AB-452) | [11][12] |
| HepG2.2.15 | HBsAg Inhibition (EC₅₀) | 4.53 nM (GST-HG131) | [8] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Compound | Parameter Measured | Log₁₀ Reduction | Source |
| Humanized Mouse | This compound | HBsAg | 1.09 | [15] |
| Woodchuck | This compound | WHsAg (HBsAg equiv.) | 2.57 | [7] |
| Woodchuck | This compound | WHV DNA (HBV DNA equiv.) | 1.71 | [7] |
| AAV-HBV Mouse | AB-452 | HBsAg | 0.94 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe the core experimental protocols used to characterize the activity of this compound.
PAPD5/7 Enzymatic Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PAPD5 or PAPD7.
-
Principle: Measures the depletion of ATP, a substrate for the polyadenylation reaction, in the presence of the enzyme and an RNA primer.
-
Protocol:
-
Recombinant human PAPD5 or PAPD7 protein is incubated in a reaction buffer containing an RNA primer.
-
A serial dilution of the test compound (e.g., this compound) or DMSO (vehicle control) is added to the enzyme/RNA mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of remaining ATP is quantified using a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to enzyme activity.
-
Data are normalized to controls, and IC₅₀ values are calculated by fitting the dose-response curve.[10]
-
HBV mRNA Stability Assay in Cell Culture
This assay measures the effect of this compound on the half-life of viral transcripts.
-
Principle: Transcription is halted, and the decay rate of existing HBV mRNA is measured over time in the presence or absence of the inhibitor.
-
Protocol:
-
Cell System: HepAD38 or HepG2-tTA25 cells, which have doxycycline-inducible expression of HBV pgRNA, are commonly used.[4][5]
-
Transcription Shutdown: Doxycycline is added to the culture medium to terminate new HBV gene transcription.
-
Treatment: Simultaneously, cells are treated with the test compound (e.g., 1 µM this compound) or a vehicle control (DMSO).
-
Time-Course Sampling: Cellular RNA is extracted from different plates at various time points post-treatment (e.g., 0, 4, 8, 12, 24 hours).
-
RNA Analysis (Northern Blot):
-
Total RNA is separated by formaldehyde-agarose gel electrophoresis.
-
RNA is transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled DNA or RNA probe specific to HBV transcripts.
-
The signal intensity of the specific HBV mRNA bands is quantified using phosphorimaging. The decay rate and mRNA half-life are then calculated.[4][5]
-
-
Poly(A) Tail Length Analysis
This protocol is used to directly observe the shortening of the HBV mRNA 3' tail.
-
Principle: An RNA adapter is ligated to the 3' end of total RNA, allowing for reverse transcription and PCR amplification across the poly(A) tail junction.
-
Protocol:
-
Total cellular RNA is extracted from treated and untreated cells.
-
An RNA adapter is ligated to the 3' hydroxyl group of all RNAs using T4 RNA ligase.
-
Reverse transcription (RT) is performed using a primer that is complementary to the ligated adapter sequence. This creates cDNA copies of the 3' ends of the transcripts.
-
PCR is then performed using a forward primer specific to the HBV genome (upstream of the poly(A) signal) and a reverse primer corresponding to the adapter sequence.
-
The resulting PCR products are resolved on an agarose gel. A smear or ladder of smaller products in the this compound-treated sample compared to the control indicates poly(A) tail shortening.[5][14]
-
In Vivo Efficacy in AAV-HBV Mouse Model
This animal model is used to evaluate the antiviral efficacy of compounds against established HBV replication.
-
Principle: Mice are transduced with an adeno-associated virus (AAV) vector carrying the HBV genome, leading to persistent HBV replication and antigen production from the liver.
-
Protocol:
-
Mice (e.g., C57BL/6) are injected intravenously with the AAV-HBV vector.
-
HBV replication is allowed to establish over several weeks, monitored by measuring serum HBsAg and HBV DNA.
-
Once stable viremia and antigenemia are achieved, mice are randomized into treatment groups.
-
Mice are treated daily via oral gavage with the test compound (e.g., AB-452), a vehicle control, or a positive control (e.g., Entecavir).
-
Blood samples are collected periodically to monitor serum levels of HBsAg, HBeAg, and HBV DNA via ELISA and qPCR, respectively.
-
At the end of the study, liver tissue may be collected to measure intrahepatic HBV RNA and DNA levels.[13]
-
References
- 1. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Rise and Fall of RG7834: A Potent Inhibitor of Hepatitis B Virus Expression
Faced with the global challenge of chronic Hepatitis B virus (HBV) infection, the scientific community has been in relentless pursuit of a functional cure. A promising stride in this direction was the discovery of RG7834, a first-in-class, orally bioavailable small molecule that demonstrated potent inhibition of HBV gene expression. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a compound from the dihydroquinolizinone (DHQ) chemical series, emerged from a phenotypic screening as a highly selective inhibitor of HBV.[1][2] Unlike existing nucleos(t)ide analogues that primarily target viral replication, this compound uniquely reduces both viral antigens (HBsAg and HBeAg) and viral DNA, addressing a key factor in HBV persistence and immune tolerance.[3][4]
Mechanism of Action: Targeting Host Factors for Viral mRNA Destabilization
The novel mechanism of action of this compound lies in its ability to target host cellular proteins, specifically the non-canonical poly(A) polymerases PAPD5 and PAPD7.[5][6][7] These enzymes are exploited by HBV to stabilize its messenger RNA (mRNA) transcripts.
The process begins with the HBV post-transcriptional regulatory element (PRE), a cis-acting sequence present in all viral mRNAs that is crucial for their stability and nuclear export. The host protein ZCCHC14 recognizes and binds to a specific stem-loop structure within the PRE. This binding event then recruits the PAPD5/7 complex to the viral mRNA.
PAPD5 and PAPD7 add a mixed tail of adenosine and guanosine nucleotides to the 3' end of the HBV mRNA. This "mixed tailing" protects the viral transcripts from degradation by cellular machinery.
This compound acts by directly inhibiting the enzymatic activity of PAPD5 and PAPD7. By binding to these enzymes, this compound prevents the addition of the protective mixed tail to the HBV mRNA. This leaves the viral transcripts vulnerable to degradation by cellular exonucleases, leading to a significant reduction in the levels of viral proteins and DNA.[8][9][10]
Preclinical and Clinical Development
In Vitro Efficacy
This compound demonstrated potent antiviral activity in various in vitro models. Key quantitative data from these studies are summarized below.
| Assay System | Parameter | Value | Reference |
| HBV-infected dHepaRG cells | IC50 (HBsAg) | 2.8 nM | [11] |
| HBV-infected dHepaRG cells | IC50 (HBeAg) | 2.6 nM | [11] |
| HBV-infected dHepaRG cells | IC50 (HBV DNA) | 3.2 nM | [11] |
Experimental Protocol: HBV Antiviral Assay in dHepaRG Cells
A detailed protocol for assessing the antiviral activity of compounds like this compound in differentiated HepaRG (dHepaRG) cells, a well-established in vitro model for HBV infection, is as follows:
-
Cell Culture and Differentiation: HepaRG cells are cultured and differentiated into hepatocyte-like cells according to established protocols, typically involving treatment with dimethyl sulfoxide (DMSO).
-
HBV Infection: Differentiated HepaRG cells are infected with HBV at a defined multiplicity of infection (MOI).
-
Compound Treatment: Following infection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Supernatant and Cell Lysate Collection: At specific time points post-infection, the cell culture supernatant and cell lysates are collected.
-
Quantification of Viral Markers:
-
HBsAg and HBeAg: Levels of secreted HBsAg and HBeAg in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
HBV DNA: Extracellular HBV DNA from the supernatant and intracellular HBV DNA from cell lysates are extracted and quantified by quantitative polymerase chain reaction (qPCR).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition of each viral marker against the compound concentration.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a humanized mouse model.
| Animal Model | Treatment | Outcome | Reference |
| uPA/SCID mice with humanized livers | This compound | Significant reduction in serum HBsAg and HBV DNA levels | [9] |
Experimental Protocol: uPA/SCID Mouse Model of HBV Infection
The urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mouse model with a humanized liver provides a robust platform for evaluating anti-HBV therapeutics in vivo.
-
Generation of Humanized Mice: uPA/SCID mice are transplanted with human hepatocytes, leading to the repopulation of the mouse liver with human liver cells.
-
HBV Infection: The humanized mice are infected with HBV.
-
Compound Administration: Following the establishment of a chronic infection, the mice are treated with the test compound (e.g., this compound) via a clinically relevant route, such as oral gavage.
-
Monitoring of Viral Load: Blood samples are collected at regular intervals to monitor serum levels of HBsAg and HBV DNA.
-
Histopathological Analysis: At the end of the study, liver tissues are collected for histopathological analysis to assess the extent of liver damage and the presence of viral antigens.
Toxicology and Discontinuation
Despite its promising antiviral activity, the development of this compound was halted due to unexpected neurotoxicity observed in chronic toxicology studies.[12][13]
| Species | Study Duration | Findings | Reference |
| Rat | Chronic | Axonal degeneration in peripheral nerves and spinal cord | [14] |
| Monkey | Chronic | Dose- and time-dependent polyneuropathy, reduced nerve conduction velocity, axonal degeneration | [14] |
Experimental Protocol: Preclinical Neurotoxicity Assessment
Preclinical assessment of neurotoxicity for small molecules typically involves a battery of in vivo and in vitro tests.
-
In Vivo Studies:
-
Functional Observational Battery (FOB): A series of tests to assess sensory and motor function, autonomic function, and behavioral changes in animals following compound administration.
-
Nerve Conduction Velocity (NCV) Studies: Measurement of the speed of electrical impulses along peripheral nerves to detect nerve damage.
-
Histopathology: Microscopic examination of central and peripheral nervous system tissues to identify any structural abnormalities, such as axonal degeneration or demyelination.
-
-
In Vitro Studies:
-
Neuronal Cell Cultures: Assessment of the compound's effects on the viability, morphology, and function of cultured neurons.
-
Ion Channel Electrophysiology: Evaluation of the compound's interaction with various ion channels that are critical for neuronal function.
-
Phase 1 Clinical Trial
A first-in-human Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. However, due to the preclinical neurotoxicity findings, the trial was terminated, and further development of this compound was discontinued.[12]
Conclusion
The discovery and development of this compound represent a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, targeting host factors to induce the degradation of viral mRNA, provided a new therapeutic strategy. While the journey of this compound was cut short by unforeseen toxicity, the knowledge gained from its development continues to inform the design of next-generation HBV inhibitors with improved safety profiles. The story of this compound underscores the complexities and challenges of drug development and serves as a valuable case study for the scientific community.
References
- 1. Humanized chimeric uPA mouse model for the study of hepatitis B and D virus interactions and preclinical drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute HBV infection in humanized chimeric mice has multiphasic viral kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ice-hbv.org [ice-hbv.org]
- 6. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to eliminate HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Specific and Nonhepatotoxic Degradation of Nuclear Hepatitis B Virus cccDNA - PMC [pmc.ncbi.nlm.nih.gov]
RG7834: A Technical Guide to a First-in-Class Dihydroquinolizinone-Based HBV Expression Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7834, a pioneering dihydroquinolizinone (DHQ) compound, emerged as a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression. Its novel mechanism of action, targeting host cellular factors essential for viral mRNA stability, represented a significant advancement in the quest for a functional cure for chronic hepatitis B. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical in vitro and in vivo data, and outlining relevant experimental methodologies. While the clinical development of this compound was ultimately halted due to unforeseen neurotoxicity, the insights gained from its study continue to inform the development of next-generation HBV therapeutics.
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a global health challenge, with existing therapies primarily suppressing viral replication without achieving a functional cure, characterized by the loss of Hepatitis B surface antigen (HBsAg). The discovery of this compound marked a paradigm shift in anti-HBV drug development by targeting the host-virus interface rather than viral enzymes. This document serves as a technical resource for researchers, providing in-depth information on the core scientific aspects of this compound.
Mechanism of Action
This compound exerts its anti-HBV effect through a novel mechanism of action that involves the inhibition of host cellular enzymes, the non-canonical poly(A) polymerases PAPD5 and PAPD7.[1][2] HBV hijacks these enzymes to stabilize its viral messenger RNA (mRNA) transcripts, a crucial step for the production of viral proteins, including HBsAg and HBeAg.[1][2]
By binding to the catalytic domains of PAPD5 and PAPD7, this compound inhibits their polyadenylating function.[2] This leads to the destabilization and subsequent degradation of HBV mRNAs, resulting in a significant reduction of viral antigen production and HBV DNA levels.[1][2]
Preclinical Data
In Vitro Efficacy
This compound demonstrated potent and selective inhibition of HBV replication and antigen production in various in vitro cell culture models.
| Cell Line | Target | IC50 (nM) | Cytotoxicity (CC50) | Reference |
| dHepaRG | HBsAg | 2.8 | >50 µM | [3] |
| dHepaRG | HBeAg | 2.6 | >50 µM | [3] |
| dHepaRG | HBV DNA | 3.2 | >50 µM | [3] |
| HepG2.2.15 | - | - | >10 µM | [4] |
In Vivo Efficacy
The antiviral efficacy of this compound was evaluated in multiple preclinical animal models, demonstrating significant reductions in viral markers.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Woodchuck (WHV Model) | 10 mg/kg, twice daily for 14 weeks | Mean reduction of 1.71 log10 in WHV DNAMean reduction of 2.57 log10 in WHsAg | [5][6] |
| uPA-SCID Chimeric Mouse (HBV Model) | 4 mg/kg, twice daily for 21 days | 0.6 log10 reduction in serum HBV DNA | [4] |
Experimental Protocols
HepG2.2.15 Cell-Based Antiviral Assay
This assay is a standard method for evaluating the in vitro efficacy of anti-HBV compounds.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on HBV replication and antigen production in a stable HBV-producing cell line.
Materials:
-
HepG2.2.15 cells
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics, and G418)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for HBsAg and HBeAg quantification
-
Reagents for HBV DNA extraction and quantification (qPCR)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with medium and compound changes every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for quantification of secreted HBsAg, HBeAg, and HBV DNA.
-
Quantification of Viral Markers:
-
HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
HBV DNA: Extract viral DNA from the supernatant and quantify the HBV DNA copy number using a validated qPCR assay.
-
-
Cytotoxicity Assessment: Determine the viability of the cells in each well using a standard cytotoxicity assay to assess the compound's effect on cell health.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each viral marker and the 50% cytotoxic concentration (CC50). The selectivity index (SI) can be calculated as CC50/IC50.
In Vitro Peripheral Neurotoxicity Assay
Given that neurotoxicity was the primary reason for the discontinuation of this compound development, assessing this off-target effect is critical for analogous compounds. A common in vitro method involves evaluating neurite outgrowth in a relevant neuronal cell line.
Objective: To assess the potential of a test compound to induce neurotoxicity by measuring its effect on neurite outgrowth.
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y, or primary dorsal root ganglion neurons)
-
Cell culture medium and differentiation factors (e.g., Nerve Growth Factor for PC-12 cells)
-
Test compound (e.g., this compound)
-
Multi-well imaging plates
-
Reagents for immunofluorescence staining (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Differentiation: Seed neuronal cells in imaging plates and induce differentiation to promote neurite extension.
-
Compound Treatment: Treat the differentiated cells with various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear counterstain (e.g., DAPI).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various parameters of neurite morphology, such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
Cell viability (based on nuclear morphology and count)
-
-
Data Analysis: Analyze the dose-dependent effects of the compound on neurite outgrowth parameters to determine its neurotoxic potential.
Clinical Development and Discontinuation
This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with chronic hepatitis B (NCT02604355). However, the clinical development of this compound was terminated due to observations of neurotoxicity, specifically peripheral neuropathy, in long-term preclinical toxicology studies.[2] This adverse finding was not predicted by shorter-term studies and highlighted a significant safety concern for chronic administration.
While specific data from the Phase 1 trial of this compound are not extensively published, the preclinical neurotoxicity findings were sufficient to halt its development. This has prompted the design of second-generation dihydroquinolizinone derivatives with modifications aimed at mitigating neurotoxicity while retaining potent anti-HBV activity.
Conclusion
This compound represents a landmark in the development of novel therapeutics for chronic hepatitis B. Its unique mechanism of action, targeting host factors to inhibit viral expression, opened a new avenue for antiviral drug discovery. Although its clinical journey was cut short by safety concerns, the scientific knowledge gained from the study of this compound has been invaluable. The challenges encountered with this compound underscore the importance of comprehensive long-term toxicology studies and have guided the development of safer, next-generation HBV inhibitors with similar mechanisms of action. The legacy of this compound continues to influence the ongoing efforts to achieve a functional cure for the millions of people living with chronic hepatitis B.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Antiviral Profile of RG7834: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of RG7834, a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression. This compound presents a novel mechanism of action by targeting host-cell factors essential for viral mRNA stabilization, thereby significantly reducing viral antigens and DNA.
Core Mechanism of Action
This compound selectively inhibits the host-cell non-canonical poly(A) polymerases PAPD5 and PAPD7.[1][2] These enzymes are exploited by HBV to stabilize its messenger RNA (mRNA) transcripts.[1][2] By binding to and inhibiting PAPD5 and PAPD7, this compound initiates a cascade of events leading to the destabilization of multiple HBV mRNA species, including the 3.5-kb pregenomic/precore mRNAs and the 2.4/2.1-kb surface protein (HBs) mRNAs.[1][2] This compound-induced destabilization begins with the shortening of the mRNA poly(A) tail, followed by accelerated degradation in both the nucleus and cytoplasm.[1][2] Notably, the smallest 0.7-kb X protein (HBx) mRNA appears unaffected.[1][2] This targeted degradation of viral transcripts leads to a potent reduction in the production of HBV antigens (HBsAg and HBeAg) and viral DNA.[3][4][5]
Quantitative Antiviral Activity and Cytotoxicity
This compound demonstrates potent and selective inhibition of HBV replication in vitro. The following table summarizes the key quantitative data from various cell-based assays.
| Cell Line | Parameter | Value | Reference |
| dHepaRG | IC50 (HBsAg) | 2.8 nM | [3][4][5] |
| dHepaRG | IC50 (HBeAg) | 2.6 nM | [3][4][5] |
| dHepaRG | IC50 (HBV DNA) | 3.2 nM | [3][4][5] |
| HepG2.2.15 | CC50 | > 10 µM | [3] |
| Huh-7.5 | IC50 (HAV) | 6.11 nM | [6] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
In Vitro Antiviral Activity Assay (dHepaRG cells)
This protocol outlines the general steps for determining the IC50 values of this compound against HBV antigens and DNA.
-
Cell Culture and Differentiation: Differentiated HepaRG (dHepaRG) cells, a human hepatoma cell line capable of supporting HBV infection, are seeded in appropriate culture plates.
-
HBV Infection: The dHepaRG cells are infected with HBV.
-
Compound Treatment: Following infection, the cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The treated cells are incubated for a defined period, typically several days, to allow for viral replication and protein expression.
-
Supernatant and Lysate Collection: After incubation, the cell culture supernatant is collected for the quantification of secreted HBsAg and HBeAg. Cell lysates can be prepared for the analysis of intracellular HBV DNA.
-
Quantification:
-
Antigens (HBsAg, HBeAg): Levels in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA).
-
HBV DNA: Viral DNA is extracted from cell lysates and quantified using real-time quantitative PCR (qPCR).
-
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity Assay (HepG2.2.15 cells)
This protocol describes the determination of the cytotoxic potential of this compound.
-
Cell Seeding: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV, are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of this compound. A control with no compound is included to determine 100% cell viability.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assays (e.g., 4 days).[3]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., CCK-8) or the quantification of ATP (e.g., CellTiter-Glo).[3]
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The CC50 value is determined from the resulting dose-response curve.
Selectivity and Preclinical Development
This compound is highly selective for HBV and does not exhibit activity against a panel of other DNA and RNA viruses, with the exception of Hepatitis A Virus (HAV) where it also shows potent inhibition.[6][7][8] Preclinical studies in a humanized liver mouse model demonstrated significant reductions in HBsAg and HBV DNA.[3][9] However, the development of this compound was discontinued due to observations of acute neurotoxicity in long-term preclinical safety studies.[10][11] Despite this, the novel mechanism of action and potent antiviral activity of the dihydroquinolizinone chemical series, to which this compound belongs, have paved the way for the development of next-generation HBV RNA destabilizers with improved safety profiles.[10]
References
- 1. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | HBV | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
preclinical studies of RG7834 for HBV
An In-depth Technical Guide to the Preclinical Studies of RG7834 for Hepatitis B Virus (HBV)
Executive Summary
This compound, a pioneering compound from the dihydroquinolizinone (DHQ) chemical series, emerged as a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression.[1][2][3] Its novel mechanism of action, distinct from existing nucleos(t)ide analogues, involves the targeted inhibition of host cellular factors, leading to a significant reduction in viral antigens and DNA.[1][2] This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety findings. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development. Although the clinical development of this compound was halted due to toxicity concerns, its discovery and preclinical evaluation have provided invaluable insights, paving the way for next-generation HBV inhibitors with improved safety profiles.[4][5][6]
Mechanism of Action: Targeting Host Poly(A) Polymerases
This compound's unique antiviral activity stems from its ability to inhibit the host's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[7][8] In a typical cellular environment, these enzymes are involved in the quality control of non-coding RNAs by adding a poly(A) tail that signals for their degradation.[7][8] However, HBV has evolved to co-opt PAPD5 and PAPD7 to stabilize its own messenger RNAs (mRNAs), thereby promoting viral replication and protein production.[1][7]
This compound directly binds to and inhibits the polyadenylase function of PAPD5 and PAPD7.[7][8] This inhibition leads to the shortening of the poly(A) tails of HBV mRNAs, specifically the 3.5kb pre-genomic/pre-core mRNAs and the 2.4/2.1kb HBsAg mRNAs.[7][8] The destabilized viral mRNAs are then rapidly degraded by host exoribonucleases in both the nucleus and cytoplasm.[7] This process effectively shuts down the production of viral proteins, including HBsAg and HBeAg, and consequently reduces the formation of new virions and viral DNA.[9][10] Notably, the smallest 0.7kb HBx mRNA appears to be unaffected by this compound.[7][8]
Preclinical Pharmacology
In Vitro Studies
This compound demonstrated potent and selective antiviral activity against HBV in various in vitro models. In differentiated HepaRG (dHepaRG) cells, a well-established model for HBV infection, this compound effectively inhibited the production of HBsAg, HBeAg, and HBV DNA with nanomolar potency.[9][11][12]
| Parameter | Cell Line | IC50 (nM) |
| HBsAg Inhibition | dHepaRG | 2.8 |
| HBeAg Inhibition | dHepaRG | 2.6 |
| HBV DNA Inhibition | dHepaRG | 3.2 |
| Table 1: In Vitro Antiviral Activity of this compound.[9][11][12] |
Experimental Protocol: In Vitro Antiviral Assay in dHepaRG Cells
-
Cell Culture and Differentiation: HepaRG cells are seeded and maintained in a growth medium. To induce differentiation into hepatocyte-like cells, the medium is supplemented with dimethyl sulfoxide (DMSO) for a specified period.
-
HBV Infection: Differentiated HepaRG cells are infected with HBV inoculum at a defined multiplicity of infection.
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The treated cells are incubated for several days to allow for viral replication and protein expression. The cell culture supernatant is collected at specified time points.
-
Quantification of Viral Markers:
-
HBsAg and HBeAg: Levels in the supernatant are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
-
HBV DNA: Viral DNA is extracted from the supernatant and quantified using real-time quantitative PCR (qPCR).
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the viral marker production) are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Studies
The in vivo efficacy of this compound was evaluated in two key animal models: the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA-SCID) humanized mouse model and the woodchuck model of chronic hepatitis.[10][13][14] These models are crucial for assessing antiviral efficacy in a more physiologically relevant setting.
uPA-SCID Humanized Mouse Model
In HBV-infected humanized mice, oral administration of this compound resulted in a significant, dose-dependent reduction of HBsAg, a key therapeutic goal that is not effectively achieved by current nucleos(t)ide analogues like Entecavir (ETV).[10]
| Treatment Group | Dose | Duration | Mean HBsAg Reduction (log10) | Mean HBV DNA Reduction (log10) |
| This compound | 4 mg/kg (twice daily) | 21 days | 1.09 | 0.6 |
| Entecavir (ETV) | N/A | 21 days | No significant effect | >2.0 |
| Table 2: Efficacy of this compound in HBV-Infected uPA-SCID Mice.[10][11][15] |
Woodchuck Model of Chronic Hepatitis
The woodchuck model, which uses the closely related Woodchuck Hepatitis Virus (WHV), is an immunocompetent model that allows for the study of both antiviral and immunomodulatory effects.[13][14] In this model, this compound monotherapy significantly reduced both WHV surface antigen (WHsAg) and WHV DNA.[13][14]
| Treatment Group | Duration | Mean WHsAg Reduction (log10) | Mean WHV DNA Reduction (log10) |
| This compound | 14 weeks | 2.57 | 1.71 |
| Entecavir (ETV) | 14 weeks | 2.23 | 6.63 |
| Table 3: Efficacy of this compound Monotherapy in the Woodchuck Model.[13][14] |
Combination Therapy
Preclinical studies also explored the potential of this compound in combination with other antiviral agents. In the woodchuck model, combining this compound with Entecavir (ETV) and woodchuck interferon-α (wIFN-α) resulted in a profound reduction of both viral antigens and DNA, demonstrating a synergistic or additive effect.[13][14]
| Treatment Group | Duration | Mean WHsAg Reduction (log10) | Mean WHV DNA Reduction (log10) |
| This compound + ETV | 14 weeks | 3.42 | 6.62 |
| This compound + ETV + wIFN-α | 14 weeks | 5.00 | 7.46 |
| Table 4: Efficacy of this compound Combination Therapy in the Woodchuck Model.[13][14] |
Experimental Protocol: In Vivo Efficacy in Animal Models
-
Model Establishment:
-
uPA-SCID Mice: Immunodeficient mice are transplanted with human hepatocytes. Successful engraftment is confirmed, and the mice are then infected with HBV.
-
Woodchucks: Woodchucks are infected with WHV to establish chronic infection, confirmed by the persistent presence of serum WHsAg and WHV DNA.
-
-
Treatment Administration: Animals are randomized into different treatment groups (e.g., vehicle control, this compound alone, ETV alone, combination therapy). The compounds are administered orally at specified doses and frequencies for the duration of the study.
-
Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the treatment and follow-up periods.
-
Analysis of Viral Markers:
-
Immune Response Monitoring (Woodchuck Model): Peripheral blood mononuclear cells (PBMCs) can be isolated to assess virus-specific T-cell responses through proliferation assays.[14]
-
Data Evaluation: Changes in viral markers from baseline are calculated and compared between treatment groups to determine efficacy.
Pharmacokinetics and Safety Profile
Preclinical pharmacokinetic studies confirmed that this compound is orally bioavailable.[2][11]
| Species | Dose (p.o.) | Half-life (t1/2) |
| Mouse | 2, 14.5 mg/kg | 4.9 h |
| Table 5: Pharmacokinetic Parameters of this compound.[11] |
Despite its promising antiviral profile, the development of this compound was terminated due to safety concerns identified in long-term toxicology studies.[4][5] Chronic repeat-dose studies in rats and monkeys revealed dose- and time-dependent neurotoxicity.[16] The primary findings were symptoms of polyneuropathy, which correlated with axonal degeneration in peripheral nerves and the spinal cord.[16] These adverse effects were deemed severe and were not reversible after a treatment-free recovery period.[16]
Conclusion and Future Directions
This compound was a landmark compound in the search for an HBV cure. It validated a novel therapeutic strategy: targeting host factors to inhibit viral gene expression. The preclinical data conclusively showed that this mechanism could lead to a profound reduction in viral antigens, particularly HBsAg, a critical endpoint for achieving a functional cure.
While the unforeseen neurotoxicity halted its clinical progression, the knowledge gained from the this compound program has been instrumental.[16] The structure-activity and structure-toxicity relationships derived from these studies have enabled the design of next-generation HBV expression inhibitors. For example, GST-HG131, a compound developed from the same chemical series, demonstrated a similar potent antiviral activity but with an improved safety profile in preclinical rat toxicology studies, and it has since progressed into clinical development.[1][5] The journey of this compound underscores the complexities of drug development and highlights the importance of rigorous preclinical safety evaluation. It remains a pivotal case study in the ongoing effort to develop a finite and curative therapy for chronic hepatitis B.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon-α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound S-isomer | HBV inhibitor | CAS 2072057-17-9 | Buy this compound S-isomer from Supplier InvivoChem [invivochem.com]
- 16. researchgate.net [researchgate.net]
The Impact of RG7834 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression. It has demonstrated potent and selective activity against HBV by targeting host cellular proteins, a novel mechanism of action that distinguishes it from traditional nucleos(t)ide analogues. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, with a focus on its primary mechanism of action and off-target effects. Quantitative data from preclinical studies are summarized, key experimental methodologies are detailed, and the involved signaling pathways are visualized to offer a comprehensive resource for researchers in the field of virology and drug development.
Primary Cellular Pathway: Inhibition of PAPD5/7 and Destabilization of HBV mRNA
The principal mechanism of action of this compound involves the targeted inhibition of two host cell non-canonical poly(A) polymerases: poly(A) RNA polymerase D5 (PAPD5) and poly(A) RNA polymerase D7 (PAPD7) , also known as TENT4A and TENT4B respectively.[1][2][3] These enzymes are crucial for the stabilization of HBV messenger RNA (mRNA) transcripts.[1][2]
HBV hijacks PAPD5 and PAPD7 to maintain the stability of its viral mRNAs, including the pre-genomic RNA (pgRNA) and the mRNAs encoding for surface antigens (HBsAg).[1][4] This is achieved through the addition and maintenance of the 3' poly(A) tail of the viral transcripts, which protects them from degradation by cellular exonucleases.[1][4]
This compound binds to the catalytic domains of PAPD5 and PAPD7, inhibiting their polyadenylase function.[3] This inhibition leads to a cascade of events culminating in the reduction of HBV viral load:
-
Shortening of HBV mRNA Poly(A) Tails: Inhibition of PAPD5/7 by this compound results in the progressive shortening of the poly(A) tails of HBV mRNAs.[4]
-
Destabilization and Degradation of HBV mRNA: The shortened poly(A) tails make the viral transcripts susceptible to degradation by cellular RNA decay machinery in both the nucleus and the cytoplasm.[1][4]
-
Reduction of Viral Proteins and DNA: The degradation of HBV mRNA leads to a significant reduction in the translation of viral proteins, including HBsAg and HBeAg, and subsequently, a decrease in viral DNA replication.[4][5]
This targeted degradation of viral mRNA is selective, as this compound has been shown to have a minimal effect on the stability of most host cell mRNAs.[5] However, the HBx mRNA, the smallest of the HBV transcripts, appears to be less sensitive to the effects of this compound.[4]
Quantitative Data on this compound Efficacy
The following table summarizes the in vitro efficacy of this compound in inhibiting HBV replication.
| Parameter | Cell Line | IC50 Value | Reference |
| HBsAg Inhibition | dHepaRG | 2.8 nM | [5] |
| HBeAg Inhibition | dHepaRG | 2.6 nM | [5] |
| HBV DNA Inhibition | dHepaRG | 3.2 nM | [5] |
Off-Target Cellular Pathway: Neurotoxicity via PAPD5/7 Inhibition
While the inhibition of PAPD5/7 is highly effective against HBV, it is also implicated in the primary off-target effect of this compound: neurotoxicity. Chronic toxicity studies in rats and monkeys revealed dose- and time-dependent polyneuropathy, characterized by axonal degeneration in peripheral nerves and the spinal cord.[6] This significant adverse effect led to the discontinuation of the clinical development of this compound.[6][7]
The proposed mechanism for this neurotoxicity is the on-target inhibition of PAPD5 and PAPD7 in neuronal cells.[6] While the precise cellular substrates of PAPD5/7 in the nervous system are not fully elucidated, their inhibition likely disrupts the stability of essential host-cell non-coding RNAs (ncRNAs) and potentially some mRNAs that are critical for neuronal function and survival.[8] This highlights a crucial role for these enzymes beyond their interaction with HBV and underscores the challenges of targeting host factors for antiviral therapy.
Visualizing the Cellular Pathways
To provide a clearer understanding of the molecular interactions and cellular processes affected by this compound, the following diagrams were generated using the Graphviz DOT language.
Diagram 1: this compound Mechanism of Action on HBV mRNA
Caption: Mechanism of this compound-mediated inhibition of HBV expression.
Diagram 2: Proposed Pathway of this compound-Induced Neurotoxicity
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects.
In Vitro HBV Inhibition Assay
-
Cell Line: Differentiated HepaRG (dHepaRG) cells, which support HBV infection and replication.
-
Treatment: Cells are infected with HBV and subsequently treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated for a specified period (e.g., 6 days), with media and compound refreshed at set intervals.
-
Endpoint Analysis:
-
HBsAg and HBeAg Quantification: Cell culture supernatants are collected, and the levels of secreted HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
-
HBV DNA Quantification: Intracellular HBV DNA is extracted from the cell lysates. The levels of HBV DNA are quantified by quantitative polymerase chain reaction (qPCR).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
HBV mRNA Stability Assay (Northern Blot)
-
Cell Line: HepG2-tTA25 cells, which can be engineered to express specific HBV transcripts under the control of a tetracycline-repressible promoter.
-
Experimental Setup:
-
Cells are transduced with an adenoviral vector expressing the HBV mRNA of interest (e.g., pgRNA or HBsAg mRNA).
-
Transcription is halted by the addition of doxycycline to the culture medium.
-
Immediately after halting transcription, cells are treated with this compound (e.g., 1 µM) or a vehicle control.
-
-
Sample Collection: Total cellular RNA is extracted at various time points (e.g., 0, 4, 8, 12, 24 hours) post-treatment.
-
Northern Blot Analysis:
-
Equal amounts of total RNA are separated by agarose gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled probe specific for the HBV transcript.
-
The signal is detected by autoradiography or phosphorimaging.
-
-
Data Analysis: The intensity of the bands corresponding to the HBV mRNA is quantified using densitometry software (e.g., ImageJ). The half-life of the mRNA is calculated by plotting the natural log of the band intensity against time.
Conclusion
This compound represents a significant advancement in the development of anti-HBV therapeutics due to its novel mechanism of targeting host PAPD5/7 to induce viral mRNA degradation. This approach leads to a potent reduction in both viral antigens and DNA. However, the on-target inhibition of PAPD5/7 in the nervous system results in significant neurotoxicity, highlighting the critical cellular functions of these enzymes and the inherent risks of host-targeting antiviral strategies. The detailed understanding of the cellular pathways affected by this compound, as outlined in this guide, provides valuable insights for the future design and development of safer and more effective therapies for chronic hepatitis B.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurodevelopmental Clues to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule PAPD5 inhibitors restore telomerase activity in patient stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for RG7834 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression.[1][2][3] It represents a novel class of anti-HBV agents with a mechanism of action distinct from current standard-of-care nucleos(t)ide analogues.[1][4] this compound targets the host poly(A) polymerases PAPD5 and PAPD7, which are co-opted by HBV to stabilize its messenger RNA (mRNA) transcripts.[5][6][7] By inhibiting PAPD5/7, this compound induces the shortening of the poly(A) tails of viral mRNAs, leading to their destabilization and subsequent degradation.[5][6][7] This process effectively reduces the levels of viral antigens (HBsAg and HBeAg) and viral DNA.[1][4]
These application notes provide an overview of the in vitro activity of this compound and detailed protocols for key assays to evaluate its antiviral efficacy and cytotoxicity in cell culture models.
Mechanism of Action
This compound's novel mechanism of action involves the targeted inhibition of host factors essential for HBV mRNA stability. The process can be summarized as follows:
-
HBV mRNA Stabilization: HBV mRNAs rely on the host cell's non-canonical poly(A) polymerases, PAPD5 and PAPD7, to maintain the length and integrity of their 3' poly(A) tails. This polyadenylation is crucial for mRNA stability and efficient translation into viral proteins.[5][6]
-
Inhibition by this compound: this compound selectively binds to and inhibits the enzymatic activity of PAPD5 and PAPD7.[5][7]
-
mRNA Destabilization: Inhibition of PAPD5/7 leads to a progressive shortening of the HBV mRNA poly(A) tails.[5][6]
-
Viral Transcript Degradation: Once the poly(A) tails are sufficiently shortened, the viral mRNAs become susceptible to degradation by host cell exonucleases in both the nucleus and cytoplasm.[5][6][7]
-
Reduction in Viral Products: The degradation of HBV mRNA results in a significant reduction in the production of viral proteins (HBsAg, HBeAg) and, consequently, a decrease in viral DNA replication.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro antiviral activity and cytotoxicity.
| Antiviral Activity of this compound in dHepaRG Cells | |
| Parameter | IC₅₀ (nM) |
| HBsAg Inhibition | 2.8[8][9][10] |
| HBeAg Inhibition | 2.6[8][9][10] |
| HBV DNA Inhibition | 3.2[8][9][10] |
| Cytotoxicity Profile of this compound | |
| Cell Line | CC₅₀ (µM) |
| HepG2.2.15 | > 50[10] |
| dHepaRG | > 50 (implied, no cytotoxicity observed up to 50 µM)[4] |
Experimental Protocols
Protocol 1: Evaluation of Anti-HBV Activity in Differentiated HepaRG Cells
This protocol describes the methodology to determine the 50% inhibitory concentration (IC₅₀) of this compound against HBV replication in the differentiated HepaRG (dHepaRG) cell model, which closely mimics primary human hepatocytes.
Materials:
-
HepaRG cells
-
William’s E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamine
-
Insulin
-
Hydrocortisone hemisuccinate
-
Dimethyl sulfoxide (DMSO)
-
HBV inoculum (genotype D)
-
Polyethylene glycol (PEG) 8000
-
This compound compound
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture HepaRG cells in William’s E Medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM glutamine, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.
-
Seed cells in 96-well plates and grow for 2 weeks to allow for differentiation into hepatocyte-like cells. For the final 2 weeks of differentiation, supplement the medium with 2% DMSO.
-
-
HBV Infection:
-
On the day of infection, wash the differentiated HepaRG cells once with serum-free medium.
-
Prepare the HBV inoculum in culture medium containing 4% PEG 8000. A multiplicity of infection (MOI) of 500 genome equivalents (ge) per cell is recommended.[5]
-
Inoculate the cells and incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, remove the inoculum and wash the cells five times with culture medium to remove unbound virus.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in culture medium. It is recommended to perform a 3-fold serial dilution starting from a high concentration (e.g., 1 µM) to cover the expected nanomolar IC₅₀ range. Include a vehicle control (DMSO only).
-
Add the compound dilutions to the infected cells. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubate the plates at 37°C with 5% CO₂ for the desired duration (e.g., 8-11 days).[1][5] Replenish the medium with fresh compound every 2-3 days.[5]
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect the cell culture supernatants.
-
Analyze the supernatants for secreted HBsAg and HBeAg using commercial ELISA kits (see Protocol 2).
-
Analyze the supernatants for extracellular HBV DNA using qPCR (see Protocol 3).
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Quantification of HBsAg and HBeAg by ELISA
This protocol provides a general procedure for quantifying secreted viral antigens from cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Commercial HBsAg or HBeAg ELISA kit (containing coated microplate, standards, detection antibody, HRP conjugate, substrate, and stop solution)
-
Cell culture supernatants from Protocol 1
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the antibody-coated microplate.[6]
-
Cover the plate and incubate for 90 minutes at 37°C.[6]
-
Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Buffer.[6]
-
Add 100 µL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at 37°C.[6]
-
Aspirate and wash the plate 3 times.[6]
-
Add 100 µL of HRP Conjugate to each well. Incubate for 30 minutes at 37°C.[6]
-
Aspirate and wash the plate 5 times.[6]
-
Add 90 µL of TMB Substrate Reagent to each well. Incubate for 15-20 minutes at 37°C in the dark.[6][11]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of HBsAg or HBeAg in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Protocol 3: Quantification of Extracellular HBV DNA by qPCR
This protocol outlines the steps for extracting and quantifying HBV DNA from cell culture supernatants via quantitative real-time PCR (qPCR).
Materials:
-
Cell culture supernatants from Protocol 1
-
Viral DNA extraction kit
-
HBV-specific primers and probe for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction:
-
Extract viral DNA from 100-200 µL of cell culture supernatant using a commercial viral DNA/RNA extraction kit, following the manufacturer’s instructions.
-
Alternatively, a simplified method can be used for high-throughput screening: incubate the supernatant with a lysis buffer containing proteinase K at 56°C, followed by heat inactivation at 95°C.[8][12] The cleared lysate can be used directly in the qPCR reaction.[8]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.
-
Add a specific volume of the extracted DNA to each well of a qPCR plate.
-
Include a standard curve using a plasmid containing the HBV genome of known concentration to allow for absolute quantification of HBV DNA copies.
-
Include no-template controls (NTC) to check for contamination.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for all samples.
-
Generate a standard curve by plotting the Ct values against the log of the HBV DNA copy number for the standards.
-
Calculate the HBV DNA copy number in the experimental samples based on the standard curve.
-
Calculate the percentage of inhibition of HBV DNA release for each this compound concentration relative to the vehicle control.
-
Protocol 4: Cytotoxicity Assay
This protocol describes how to assess the 50% cytotoxic concentration (CC₅₀) of this compound using a colorimetric assay such as the MTS or CCK-8 assay, which measures cell viability.
Materials:
-
HepG2.2.15 or dHepaRG cells
-
96-well cell culture plates
-
This compound compound
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2.2.15 or dHepaRG cells in a 96-well plate at a density of 1-4 x 10⁴ cells per well.[4]
-
Allow cells to adhere for 24-48 hours.
-
Treat the cells with a serial dilution of this compound. It is important to use the same concentration range and final DMSO concentration as in the efficacy assays. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate for the same duration as the antiviral assay (e.g., 3-4 days).[10]
-
-
Viability Measurement:
-
At the end of the incubation period, add 20 µL of MTS reagent or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all sample readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells), which is set to 100% viability.
-
Determine the CC₅₀ value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve. The CC₅₀ is the concentration that reduces cell viability by 50%.
-
References
- 1. P450s under Restriction (PURE) Screen Using HepaRG and Primary Human Hepatocytes for Discovery of Novel HBV Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatitis B viral entry by nucleic acid polymers in HepaRG cells and primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human HBsAg ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 7. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. medchemexpress.com [medchemexpress.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine RG7834 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression.[1][2][3] It presents a novel mechanism of action by targeting host-cell machinery essential for viral mRNA stability.[4][5] These application notes provide detailed protocols for cell-based assays to characterize the antiviral activity of this compound and similar compounds. The assays described herein are designed to quantify the reduction in viral antigens and nucleic acids, as well as to assess the compound's cytotoxicity.
This compound specifically inhibits the non-canonical poly(A) polymerases PAPD5 and PAPD7 (also known as TENT4A and TENT4B).[4][5] In the HBV life cycle, these host enzymes are exploited to maintain the stability of viral mRNAs by elongating their poly(A) tails. By inhibiting PAPD5/7, this compound leads to a shortening of the poly(A) tails of most HBV transcripts, which subsequently triggers their degradation.[4][6] This post-transcriptional downregulation results in a significant reduction of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and HBV DNA levels.[1][2]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the quantitative data on the in vitro activity of this compound against Hepatitis B Virus in various cell-based assays.
| Cell Line | Assay Endpoint | IC50 (nM) | CC50 (µM) | Reference |
| Differentiated HepaRG (dHepaRG) | HBsAg Inhibition | 2.8 | >50 | [1][7][8] |
| Differentiated HepaRG (dHepaRG) | HBeAg Inhibition | 2.6 | >50 | [1][7][8] |
| Differentiated HepaRG (dHepaRG) | HBV DNA Inhibition | 3.2 | >50 | [1][7][8] |
| HepG2.2.15 | HBsAg Inhibition | < 0.13 | >50 | [2] |
| HepG2.2.15 | HBeAg Inhibition | Not Reported | >50 | [2] |
| HepG2.2.15 | HBV DNA Inhibition | < 0.13 | >50 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound action on HBV mRNA stability.
General Workflow for this compound In Vitro Efficacy Testing
Caption: Workflow for evaluating this compound antiviral activity.
Experimental Protocols
Cell Culture and Maintenance
A. HepG2.2.15 Cells: This cell line is a human hepatoblastoma cell line that constitutively expresses and replicates HBV.
-
Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200-400 µg/mL G418 for selection.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Subculture cells at 80-90% confluency. Use a suitable dissociation reagent like Accutase or Trypsin-EDTA. Typical split ratio is 1:6.[9]
B. HepAD38 Cells: This cell line contains an HBV genome under the control of a tetracycline-off promoter. HBV replication is induced by removing tetracycline (or its analog, doxycycline) from the culture medium.[5][7][10]
-
Culture Medium: DMEM/F-12 medium with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 200 µg/mL G418, and 1 µg/mL doxycycline (to suppress HBV expression).[7]
-
Induction of HBV Replication: To induce replication for an experiment, wash the cells with phosphate-buffered saline (PBS) and replace the medium with doxycycline-free culture medium.[2][11]
C. Differentiated HepaRG (dHepaRG) Cells: HepaRG cells are bipotent hepatic progenitor cells that can be differentiated into hepatocyte-like cells susceptible to HBV infection.[3][8][12][13]
-
Growth Phase: William’s E Medium with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone.
-
Differentiation Phase: For two weeks, culture in the growth medium. Then, switch to the same medium supplemented with 2% dimethyl sulfoxide (DMSO) for an additional two weeks to induce differentiation. The entire process takes about four weeks.[8][12]
Antiviral Activity Assays
A. General Protocol for Compound Treatment:
-
Seed cells (e.g., HepG2.2.15 or induced HepAD38) in 96-well plates at a pre-determined density.
-
Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates at 37°C, 5% CO2 for 3 to 6 days.
-
After incubation, collect the cell culture supernatant for HBsAg, HBeAg, and HBV DNA analysis. The cell plate can be used for a cytotoxicity assay.
B. HBsAg and HBeAg Quantification (ELISA): This assay quantifies the amount of secreted viral antigens in the cell culture supernatant.[14][15][16][17][18]
-
Coat a 96-well ELISA plate with a capture antibody specific for HBsAg or HBeAg and incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described in step 2.
-
Add 50-100 µL of collected cell culture supernatants (and standards) to the appropriate wells.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody and incubate for 1 hour at 37°C.[14]
-
Wash the plate thoroughly.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[14][17]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2M H2SO4).[14]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the antigen concentration based on the standard curve and determine the IC50 value for this compound.
C. HBV DNA Quantification (qPCR): This assay measures the amount of viral DNA released into the supernatant.[19][20][21][22][23]
-
DNA Extraction: Extract viral DNA from 100-200 µL of cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.[21] A simple NaOH lysis method can also be used.[19]
-
qPCR Reaction Mixture: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers specific for the HBV genome (e.g., targeting the S-gene), and the extracted DNA template.[21]
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a typical protocol:
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence of known concentrations. Quantify the HBV DNA copies in the samples based on the standard curve and calculate the IC50 value.
Cytotoxicity Assay
This assay is crucial to determine if the observed reduction in viral markers is due to specific antiviral activity or general cell toxicity. A. CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.
-
After collecting the supernatant for viral assays, allow the 96-well plate with the treated cells to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the CC50 (50% cytotoxic concentration) value.
B. CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay measures cell viability based on the reduction of a WST-8 tetrazolium salt.[1]
-
After the compound incubation period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the vehicle control and determine the CC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-free Proteomic Analysis of Exosomes Derived from Inducible Hepatitis B Virus-Replicating HepAD38 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Differentiation of HepaRG Cells Allowing Hepatitis B and Delta Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. elisabscience.com [elisabscience.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. atlas-medical.com [atlas-medical.com]
- 17. access.wiener-lab.com [access.wiener-lab.com]
- 18. 4adi.com [4adi.com]
- 19. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genomica.uaslp.mx [genomica.uaslp.mx]
- 21. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dna-technology.com [dna-technology.com]
- 23. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
Application Notes and Protocols for Studying HBV mRNA Decay Using RG7834
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge. The stability of HBV messenger RNA (mRNA) is crucial for the production of viral proteins and new viral particles. The host cell factors PAPD5 and PAPD7, which are non-canonical poly(A) polymerases, have been identified as key players in stabilizing HBV mRNAs. RG7834 is a potent and selective small molecule inhibitor of PAPD5 and PAPD7.[1][2] By inhibiting these host factors, this compound leads to the destabilization and subsequent degradation of most HBV mRNA species, making it a valuable tool for studying the mechanisms of HBV mRNA decay and for the development of novel anti-HBV therapeutics.[3][4]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying HBV mRNA decay in a research setting.
Mechanism of Action
This compound selectively inhibits the polyadenylase activity of host PAPD5 and PAPD7.[1] HBV hijacks these enzymes to maintain the poly(A) tails of its viral transcripts, which protects them from degradation by cellular exoribonucleases. The inhibitory action of this compound is dependent on the presence of the HBV post-transcriptional regulatory element (PRE) within the viral mRNA.[2][5]
Inhibition of PAPD5/7 by this compound results in a two-phase process of HBV mRNA decay:
-
Deadenylation: An initial shortening of the poly(A) tail of the viral mRNA. This can be observed as a shift in the mobility of the mRNA on a Northern blot.[5]
-
mRNA Degradation: Following deadenylation, the viral mRNA is rapidly degraded in both the nucleus and the cytoplasm.[3][4]
This mechanism of action leads to a significant reduction in the levels of HBV pgRNA (3.5 kb) and the subgenomic surface protein mRNAs (2.4/2.1 kb).[3][4] Notably, the smallest 0.7 kb HBx mRNA appears to be unaffected by this compound treatment.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HBV replication and mRNA stability from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | IC50 | Reference |
| HBsAg | dHepaRG | 2.8 nM | [6][7] |
| HBeAg | dHepaRG | 2.6 nM | [6][7] |
| HBV DNA | dHepaRG | 3.2 nM | [6][7] |
Table 2: Effect of this compound on HBV mRNA Half-life
| HBV mRNA Species | Cell Line | Treatment | Half-life Reduction | Reference |
| 2.1-kb SHBs mRNA | HepG2-tTA25 | 1 µM this compound | ~2 hours | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis B virus PRE alpha - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Post-Transcriptional Regulatory Element of Hepatitis B Virus: From Discovery to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG7834 in HBV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression.[1][2] It belongs to the dihydroquinolizinone (DHQ) chemical series and has demonstrated potent and selective inhibition of HBV replication by targeting host factors essential for viral mRNA stability.[1][2] These application notes provide a comprehensive overview of the use of this compound in HBV replicon systems, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antiviral activity by targeting the host poly(A) polymerases PAPD5 and PAPD7 (also known as TENT4A and TENT4B, respectively).[3][4] HBV hijacks these cellular enzymes to stabilize its messenger RNAs (mRNAs), a critical step for the production of viral proteins and new virus particles.[3][4]
The specificity of this compound for HBV mRNA is conferred by the HBV post-transcriptional regulatory element (PRE) present in the 3' untranslated region (UTR) of viral transcripts.[3] A key component of the PRE is a conserved stem-loop structure known as stem-loop alpha (SLα), which contains a specific "CNGGN" pentaloop sequence.[3] The host protein, Zinc finger CCHC-type containing 14 (ZCCHC14), directly binds to this SLα element.[3] ZCCHC14 then recruits PAPD5 and PAPD7 to the HBV mRNA.[3] The PAPD5/7 enzymes extend the poly(A) tail of the viral mRNA, protecting it from degradation by cellular exonucleases and thereby enhancing its stability.[3][4]
This compound binds to and inhibits the enzymatic activity of PAPD5 and PAPD7.[3][4][5] This inhibition prevents the extension of the HBV mRNA poly(A) tail, leading to its destabilization and subsequent degradation by host cell machinery.[3][4] This process effectively shuts down the production of HBV proteins, including the Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), as well as the viral polymerase, thus halting viral replication.[3][4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various HBV markers in differentiated HepaRG (dHepaRG) cells, a widely used cellular model for HBV research.
| HBV Marker | Cell Line | IC50 (nM) |
| HBsAg | dHepaRG | 2.8 |
| HBeAg | dHepaRG | 2.6 |
| HBV DNA | dHepaRG | 3.2 |
In Vivo Efficacy of this compound
This compound has been evaluated in the uPA-SCID mouse model, which is engrafted with human hepatocytes and supports HBV infection. The table below presents the available data on the in vivo efficacy of this compound in this model. More detailed dose-response studies may be required for a complete in vivo profile.
| Animal Model | Treatment Dose | Duration | Effect on Serum HBV DNA |
| uPA-SCID mice | 4 mg/kg (twice daily) | 21 days | 0.6 log10 reduction |
Mandatory Visualizations
Caption: Mechanism of this compound action on HBV mRNA.
Caption: General experimental workflow for testing this compound.
Experimental Protocols
Protocol 1: Culturing and Treatment of HepG2.2.15 Cells
HepG2.2.15 cells are a human hepatoblastoma cell line that stably expresses the HBV genome (genotype D). This protocol outlines the basic steps for their culture and treatment with this compound.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture Maintenance:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at a 1:3 to 1:6 ratio.
-
-
Seeding for Experiment:
-
The day before treatment, seed the HepG2.2.15 cells in appropriate cell culture plates (e.g., 24-well or 96-well plates) at a density that will result in 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant for the analysis of secreted HBsAg, HBeAg, and HBV DNA.
-
Wash the cells with PBS and then lyse them using an appropriate lysis buffer for subsequent RNA or DNA extraction.
-
Protocol 2: Northern Blot Analysis of HBV RNA
This protocol provides a detailed method for detecting and quantifying HBV RNA levels in this compound-treated cells.
Materials:
-
Total RNA extracted from HepG2.2.15 cells
-
Formaldehyde
-
MOPS buffer (10X)
-
Agarose
-
DEPC-treated water
-
RNA loading buffer
-
Nylon membrane
-
20X SSC buffer
-
UV crosslinker
-
Hybridization buffer
-
HBV-specific probe (e.g., a DIG-labeled riboprobe)
-
Blocking reagent
-
Antibody conjugate (e.g., anti-DIG-AP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis:
-
Prepare a 1.2% agarose gel containing 1X MOPS buffer and 2.2 M formaldehyde.
-
Denature 5-10 µg of total RNA per sample by heating at 65°C for 15 minutes in RNA loading buffer, then place on ice.
-
Load the samples onto the gel and run the electrophoresis at 5 V/cm in 1X MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
-
RNA Transfer:
-
Wash the gel twice for 15 minutes each in DEPC-treated water.
-
Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary transfer using 10X SSC buffer.
-
After transfer, rinse the membrane in 2X SSC and fix the RNA to the membrane by UV crosslinking.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer for at least 1 hour at 68°C.
-
Denature the HBV-specific probe by heating at 80°C for 5 minutes and then add it to the fresh hybridization buffer.
-
Hybridize the membrane with the probe overnight at 68°C with constant agitation.
-
-
Washing and Detection:
-
Wash the membrane with low stringency wash buffer (2X SSC, 0.1% SDS) twice for 5 minutes each at room temperature.
-
Wash the membrane with high stringency wash buffer (0.1X SSC, 0.1% SDS) twice for 15 minutes each at 68°C.
-
Block the membrane with a blocking reagent for 30 minutes.
-
Incubate the membrane with an appropriate antibody conjugate (e.g., anti-DIG-AP) for 30 minutes.
-
Wash the membrane several times with a washing buffer.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. Normalize the HBV RNA signal to a housekeeping gene (e.g., GAPDH or actin) or to ribosomal RNA (rRNA) visualized by methylene blue staining to account for loading differences.
-
References
- 1. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 [mdpi.com]
- 5. Development and Characterization of a Chronic Hepatitis B Murine Model With a Mutation in the START Codon of an HBV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of RG7834
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available animal models and experimental protocols for conducting in vivo studies of RG7834, a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression.
Introduction to this compound
This compound is a potent and selective inhibitor of HBV gene expression.[1][2][3][4] Its novel mechanism of action involves the targeting of host proteins PAPD5 and PAPD7, which are non-canonical poly(A) polymerases.[5][6][7] By inhibiting these enzymes, this compound induces the destabilization and subsequent degradation of HBV messenger RNA (mRNA), leading to a significant reduction in the production of viral antigens (HBsAg and HBeAg) and HBV DNA.[1][2][3][4][5][6][7][8]
Signaling Pathway of this compound Action
This compound's mechanism of action does not involve a classical signaling pathway but rather a direct inhibition of host enzymatic activity that is crucial for the stability of viral transcripts. The process can be visualized as follows:
Caption: Mechanism of this compound action in inhibiting HBV mRNA stability.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-HBV therapeutics. Due to the narrow host tropism of HBV, conventional animal models are not susceptible to infection.[9][10] Therefore, specialized models are required.
Human Liver Chimeric uPA-SCID Mice
This is the most relevant and widely used model for studying HBV infection and the in vivo efficacy of drugs like this compound.[5][8][11] These mice are highly immunodeficient and have their livers repopulated with human hepatocytes, making them susceptible to HBV infection and replication.[11][12]
Key Features:
-
Support the entire HBV life cycle.
-
Allow for the evaluation of effects on cccDNA.
-
Provide a robust platform for assessing antiviral efficacy.
AAV-HBV Transduced Mice
In this model, an adeno-associated virus (AAV) vector is used to deliver the HBV genome into the liver of immunocompetent or immunodeficient mice.[11][13] This model is useful for studying HBV replication and gene expression and for the initial screening of antiviral compounds.
Key Features:
-
Establishes persistent HBV replication.[11]
-
Suitable for evaluating inhibitors of HBV replication and transcription.
-
Cost-effective and readily available compared to chimeric mice.
Experimental Protocols
Below are detailed protocols for in vivo studies using the recommended animal models.
Protocol 1: Efficacy Study in HBV-Infected Human Liver Chimeric uPA-SCID Mice
Objective: To evaluate the antiviral efficacy of this compound in a chronic HBV infection model.
Materials:
-
HBV-infected human liver chimeric uPA-SCID mice.
-
This compound (formulated for oral administration).
-
Vehicle control.
-
Blood collection supplies.
-
Reagents for HBV DNA and antigen quantification.
Procedure:
-
Animal Acclimatization: Acclimatize HBV-infected mice for at least one week before the start of the experiment.
-
Baseline Sampling: Collect blood samples to determine baseline levels of serum HBV DNA, HBsAg, and HBeAg.
-
Randomization: Group animals based on their baseline viral load to ensure even distribution.
-
Dosing: Administer this compound orally, twice daily, at the desired dose (e.g., 4 mg/kg).[8] A vehicle control group should be included. The typical treatment duration is 21 days.[8]
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Blood Collection: Collect blood samples at regular intervals (e.g., weekly) to monitor changes in viral markers.
-
Terminal Procedures: At the end of the treatment period, collect terminal blood and liver tissue samples for final analysis.
-
Analysis: Quantify serum HBV DNA, HBsAg, and HBeAg levels using appropriate assays (e.g., qPCR, ELISA).
References
- 1. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - ProQuest [proquest.com]
- 10. Animal Models of Hepatitis B Virus Infection-Success, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 12. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG7834 Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV).[1][2] It functions by a novel mechanism of action, targeting the host poly(A) polymerases PAPD5 and PAPD7.[3] This inhibition leads to the destabilization and subsequent degradation of HBV messenger RNA (mRNA), ultimately suppressing the production of viral antigens and DNA.[3][4][5] this compound has demonstrated potent and selective inhibition of HBV replication in vitro, with IC50 values in the low nanomolar range for HBsAg, HBeAg, and HBV DNA.[6][7][8] This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with relevant technical data and experimental workflows.
Physicochemical and In Vitro Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Cell Line | Reference |
| IC50 (HBsAg) | 2.8 nM | dHepaRG | [6][7][8] |
| IC50 (HBeAg) | 2.6 nM | dHepaRG | [6][7][8] |
| IC50 (HBV DNA) | 3.2 nM | dHepaRG | [6][7][8] |
| Solubility in DMSO | 125 mg/mL (311.37 mM) | - | [6][8] |
| Molecular Weight | 401.45 g/mol | - | [8][9] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | - | [9] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | - | [6] |
Signaling Pathway of this compound Action
This compound exerts its antiviral effect by interfering with the stability of HBV mRNA. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound on HBV mRNA stability.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (CAS No: 2072057-17-9)
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of this compound (Molecular Weight = 401.45 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 4.01 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if precipitation is observed.[6]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain a final DMSO concentration of ≤ 0.1% in the cell culture to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium. This will result in a 1:100 dilution with a DMSO concentration of 1%.
-
Final Dilution Series: Perform a serial dilution from the intermediate solution to achieve the desired final concentrations. For example, to treat cells with final concentrations ranging from 1 µM to 0.01 µM in a final volume of 1 mL per well:
-
1 µM: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration will be 0.01%.
-
0.1 µM: Add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.001%.
-
0.01 µM: Add 0.1 µL of the 100 µM intermediate solution (or 1 µL of a 10 µM intermediate) to the appropriate volume of cell culture medium to reach the final concentration.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. For instance, if the highest drug concentration results in a 0.1% DMSO final concentration, the vehicle control should also contain 0.1% DMSO.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Experimental Workflow for In Vitro Antiviral Assay
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound in an HBV-infected cell culture model.
Caption: A generalized workflow for assessing the in vitro antiviral activity of this compound.
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical compounds and infectious agents. It is recommended to consult the relevant safety data sheets (SDS) and institutional biosafety guidelines. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMSO stock preparation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
Application Notes and Protocols for the Quantification of RG7834 and its Effects on Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7834 is a first-in-class, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV). It belongs to the dihydroquinolizinone (DHQ) chemical series and has demonstrated potent activity in reducing HBV viral antigens (HBsAg and HBeAg) and viral DNA.[1][2][3] The novel mechanism of action of this compound involves the inhibition of host proteins PAPD5 and PAPD7, which are non-canonical poly(A) polymerases.[4][5] By inhibiting these host factors, this compound leads to the destabilization and accelerated degradation of HBV mRNA transcripts, ultimately suppressing viral gene expression and replication.[4][5]
These application notes provide a comprehensive overview of the analytical methods for the quantification of this compound and its biological effects. Detailed protocols for key experimental assays are provided to enable researchers to assess the potency and mechanism of action of this compound and similar compounds.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HBV replication.
Caption: Mechanism of action of this compound in inhibiting HBV.
Analytical Methods and Data
A variety of analytical methods are essential to fully characterize the activity of this compound. These include methods to directly quantify the compound in biological matrices, as well as assays to measure its effects on HBV replication and gene expression.
Quantification of this compound in Biological Matrices (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in complex biological samples such as plasma and tissue homogenates. This method offers high sensitivity, selectivity, and a wide dynamic range. While a specific validated method for this compound is not publicly available, a general protocol based on established methods for other small molecule drugs can be applied and validated.
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of this compound standard |
| Internal Standard | Stable Isotope Labeled this compound |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Sample Preparation | Protein precipitation or solid-phase extraction |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Accuracy & Precision | Within ±15% (RE) and <15% (CV) |
Quantification of HBV mRNA (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying levels of HBV mRNA in treated cells. This assay is crucial for demonstrating the mechanism of action of this compound, which leads to the degradation of viral transcripts.
Table 2: Illustrative Results of HBV mRNA Quantification by RT-qPCR after this compound Treatment
| Treatment Group | HBV mRNA Level (relative to control) | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (10 nM) | 0.45 | 0.08 |
| This compound (100 nM) | 0.15 | 0.04 |
| This compound (1 µM) | 0.05 | 0.02 |
Analysis of HBV mRNA Integrity (Northern Blot)
Northern blotting provides qualitative and semi-quantitative information about the size and integrity of HBV mRNA species. This method is instrumental in visualizing the reduction in mRNA levels and any potential changes in transcript size as a result of this compound treatment.
Quantification of HBV Antigens (Immunoassay)
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are used to quantify the levels of secreted HBV antigens, HBsAg and HBeAg, in cell culture supernatants or patient serum. These assays are critical for evaluating the overall inhibitory effect of this compound on viral protein production.
Table 3: Illustrative HBsAg and HBeAg Inhibition by this compound in an In Vitro Assay
| This compound Conc. | HBsAg Inhibition (%) | HBeAg Inhibition (%) |
| 1 nM | 25 | 22 |
| 10 nM | 60 | 55 |
| 100 nM | 95 | 92 |
| 1 µM | 99 | 98 |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS (General Method)
This protocol provides a general framework for the development of a validated LC-MS/MS method for this compound.
1. Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control plasma (human or animal, as appropriate)
-
96-well protein precipitation plates or SPE cartridges
-
LC-MS/MS system with ESI source
2. Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of this compound.
3. Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and IS in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking control plasma with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the extracted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% FA in water, B: 0.1% FA in ACN).
-
Detect this compound and IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
Protocol 2: Quantification of HBV mRNA by RT-qPCR
1. Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for an HBV transcript (e.g., pre-S/S) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
2. Experimental Workflow Diagram:
Caption: Workflow for HBV mRNA quantification by RT-qPCR.
3. Procedure:
-
Cell Treatment:
-
Seed HepG2.2.15 cells in 12-well plates.
-
Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, primers for the HBV target and housekeeping gene, and qPCR master mix.
-
Perform the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative quantification of HBV mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Protocol 3: Quantification of HBsAg and HBeAg by ELISA
1. Materials:
-
Cell culture supernatants from this compound-treated cells
-
Commercial HBsAg and HBeAg ELISA kits
-
Microplate reader
2. Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits.
-
Briefly, add cell culture supernatants (appropriately diluted) to the antibody-coated microplate wells.
-
Incubate to allow antigen binding.
-
Wash the wells to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the substrate and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.
-
Determine the percent inhibition of antigen secretion for each this compound concentration relative to the vehicle control.
Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound and other novel HBV inhibitors. The combination of LC-MS/MS for pharmacokinetic studies, RT-qPCR and Northern blotting for mechanistic analysis of viral RNA, and immunoassays for assessing the overall antiviral effect allows for a comprehensive characterization of the compound's profile. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to support the development of new therapies for chronic Hepatitis B.
References
- 1. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Reverse Transcriptase qPCR Method for Serum Hepatitis B Virus RNA Quantification | Springer Nature Experiments [experiments.springernature.com]
- 5. A standardized assay for the quantitative detection of serum HBV RNA in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RG7834 Technical Support Center: Navigating Cytotoxicity in Your Research
Welcome to the technical support center for RG7834. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the potential cytotoxic effects of this compound in various cell lines. Here you will find frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for assessing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV). Its mechanism of action involves the inhibition of the host cell proteins PAPD5 and PAPD7 (poly(A) polymerase D5 and D7). These enzymes are non-canonical poly(A) polymerases that are crucial for the stabilization of HBV RNA. By inhibiting PAPD5 and PAPD7, this compound leads to the destabilization and subsequent degradation of viral mRNA, thereby suppressing HBV replication and antigen production.
Q2: What is the expected cytotoxic profile of this compound in cell lines?
A2: In vitro studies have generally shown this compound to have a low cytotoxic profile at effective antiviral concentrations. For instance, in the HBV-replicating cell line HepG2 2.2.15, the 50% cytotoxic concentration (CC50) was determined to be greater than 10 µM when assessed by a CellTiter-Glo assay after 4 days of treatment[1]. Another study indicated no significant cytotoxicity in Huh-7.5 cells at concentrations that were effective against Hepatitis A Virus (HAV). A related PAPD5/7 inhibitor, AB-452, also exhibited low cytotoxicity with CC50 values greater than 30 µM in a panel of cell lines[2]. However, it is crucial to determine the specific cytotoxicity of this compound in your experimental system.
Q3: Are there any known safety concerns associated with this compound?
A3: Yes, a significant safety concern identified during preclinical studies was dose- and time-dependent neurotoxicity. These adverse effects were observed in long-term toxicity studies in both rats and monkeys, presenting as polyneuropathy with axonal degeneration in peripheral nerves and the spinal cord. These findings ultimately led to the discontinuation of the clinical development of this compound. It is important to be aware of this potential for neurotoxicity, especially in long-term in vivo studies.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, prepare single-use aliquots of the stock solution.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and a related PAPD5/7 inhibitor in various cell lines.
| Compound | Cell Line | Assay | Cytotoxicity (CC50/IC50) | Reference |
| This compound | HepG2 2.2.15 | CellTiter-Glo | > 10 µM | [1] |
| This compound | Huh-7.5 | Not specified | No cytotoxicity observed at effective antiviral concentrations | |
| AB-452 | Multiple | Not specified | > 30 µM | [2] |
This table will be updated as more data becomes available.
Troubleshooting Guide: this compound Cytotoxicity Assays
This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.
Issue 1: High variability in cytotoxicity results between experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before plating. It is also recommended to optimize the seeding density for your specific cell line to ensure cells are in the exponential growth phase during the assay.
-
-
Potential Cause: Variation in compound concentration.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure accurate pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly.
-
-
Potential Cause: "Edge effect" in multi-well plates.
-
Solution: To minimize evaporation from the outer wells of the plate, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Issue 2: Unexpectedly high cytotoxicity observed.
-
Potential Cause: Solvent toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
-
Potential Cause: Compound precipitation.
-
Solution: this compound may precipitate at high concentrations in aqueous culture medium. Visually inspect the wells for any precipitate. If precipitation is observed, consider preparing the dilutions in a medium containing a low percentage of serum or using a different formulation if appropriate for your experiment.
-
-
Potential Cause: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma). Contamination can significantly impact cell health and skew cytotoxicity results.
-
Issue 3: No significant cytotoxicity observed even at high concentrations.
-
Potential Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of a compound can be time-dependent. Consider extending the incubation period with this compound (e.g., 48 or 72 hours) to allow for potential effects to manifest.
-
-
Potential Cause: Cell line resistance.
-
Solution: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound. Include a positive control (a compound with known cytotoxicity in your cell line) to ensure that the assay is performing as expected.
-
-
Potential Cause: Assay limitations.
-
Solution: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis).
-
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reagent from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (positive control).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
Complete cell culture medium
-
CellTiter-Glo® reagent (commercially available)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using an opaque-walled plate.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis. Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cytotoxicity assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
Technical Support Center: Overcoming RG7834 Solubility Challenges
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively addressing solubility issues that may be encountered when working with the HBV inhibitor, RG7834.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with a solubility of up to 125 mg/mL (311.37 mM).[1][3] It is crucial to use high-purity, anhydrous (hygroscopic) DMSO, as the presence of water can significantly impact the solubility of the compound.[1] For optimal results, using a freshly opened bottle of DMSO is recommended.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] Here are several steps you can take to troubleshoot this issue:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try testing a lower final concentration.[4]
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%.[5] Determine the highest permissible DMSO concentration in your specific assay that maintains this compound solubility.
-
Use Co-solvents: Incorporating a co-solvent in your formulation can significantly enhance the aqueous solubility of this compound.[6] See the Troubleshooting Guide and Experimental Protocols sections for more details on co-solvent systems.
-
Slow Addition and Mixing: When diluting the DMSO stock, add it slowly to the aqueous buffer while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q3: How should I store my this compound stock solutions?
A3: To ensure the stability and integrity of your this compound stock solutions, it is recommended to:
-
Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[1][5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1][2][5]
-
Protect the stock solutions from light.
Q4: Can I use heat or sonication to dissolve this compound?
A4: Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO or formulations with co-solvents.[1][3] However, it is crucial to use these methods with caution to avoid degradation of the compound. Avoid excessive heat and prolonged sonication.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Final concentration of this compound exceeds its aqueous solubility. | 1. Review the literature for reported effective concentrations of this compound in similar assays. 2. Perform a dose-response experiment starting with a lower concentration range. | Determine a working concentration of this compound that remains in solution and is effective in your assay. |
| Final DMSO concentration is too low to maintain solubility. | 1. Determine the maximum tolerable DMSO concentration for your cell line or assay (typically 0.1% to 0.5%).[7] 2. Adjust your dilution scheme to achieve this final DMSO concentration while delivering the desired this compound concentration. | Maintain this compound in solution without compromising the biological integrity of the assay. |
| The aqueous buffer composition is not optimal for this compound solubility. | 1. Consider using a different buffer system. 2. If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[4] | Identify a buffer system that is compatible with your assay and improves the solubility of this compound. |
Issue: Inconsistent or Non-reproducible Assay Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete dissolution of this compound in the stock solution. | 1. Visually inspect the stock solution for any undissolved particulate matter. 2. If particulates are present, try gentle warming and/or sonication to fully dissolve the compound. 3. Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent. | A clear, homogenous stock solution leading to more consistent and reproducible results. |
| Precipitation of this compound in the assay plate over time. | 1. Visually inspect the assay plates under a microscope for any signs of compound precipitation. 2. Perform a kinetic solubility assay to determine the stability of this compound in your assay medium over the duration of the experiment. 3. Consider using a formulation with solubility enhancers like SBE-β-CD.[1] | Ensure that this compound remains in solution for the entire duration of the assay, providing reliable results. |
| Degradation of this compound in stock solution due to improper storage. | 1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1][2][5] 3. Store aliquots at -80°C for long-term stability.[1] | Consistent potency of this compound across experiments. |
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration Achieved | Molar Equivalent | Reference |
| DMSO | 125 mg/mL | 311.37 mM | [1][3] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.87 mg/mL | ≥ 7.15 mM | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 5.18 mM | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 5.18 mM | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.18 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 401.45 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Formulation with Co-solvents for In Vitro Assays
This protocol provides an example of preparing a working solution of this compound using a co-solvent system. The final concentrations of the co-solvents should be tested for compatibility with the specific cell line or assay being used.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure (for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline):
-
To prepare 1 mL of the final working solution, start with the desired volume of the 10 mM this compound DMSO stock. For example, to achieve a final concentration of 10 µM this compound, you would use 1 µL of the 10 mM stock.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add the required volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. This formulation should result in a clear solution.[1]
-
This working solution can then be further diluted in cell culture medium to achieve the desired final concentration for your experiment, ensuring the final concentration of all solvent components is compatible with your assay.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting HBV mRNA stabilization.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HBV | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
RG7834 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of RG7834, a known inhibitor of the host poly(A) polymerases PAPD5 and PAPD7. The following resources are designed to address common issues and questions that may arise during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that was developed as an inhibitor of Hepatitis B Virus (HBV) expression.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of the host proteins PAPD5 and PAPD7 (poly(A) polymerase associated domain containing 5 and 7).[2][3][4] These are non-canonical poly(A) polymerases that HBV hijacks to stabilize its viral mRNA transcripts. By inhibiting PAPD5 and PAPD7, this compound leads to the destabilization and subsequent degradation of HBV mRNA, thereby reducing viral antigen production.[2][3][5]
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound was halted due to significant toxicity findings in preclinical studies, specifically neurotoxicity.[6][7] Chronic repeat-dose toxicity studies in both rats and monkeys revealed dose- and time-dependent polyneuropathy.[1][7]
Q3: What specific neurotoxic effects were observed with this compound in preclinical studies?
A3: Preclinical studies with this compound identified the following neurotoxic effects:
-
Polyneuropathy: Damage or dysfunction of multiple peripheral nerves.[1][7]
-
Axonal Degeneration: Deterioration of the axons of neurons, observed in both peripheral nerves and the spinal cord.[1]
-
Reduced Nerve Conduction Velocity: A decrease in the speed at which electrical impulses travel along the nerves.[1] Importantly, these neurotoxic effects showed no evidence of reversibility after a 3-month treatment-free period.[1]
Q4: Is the observed neurotoxicity considered an on-target or off-target effect?
A4: The neurotoxicity associated with this compound is suspected to be an on-target effect related to the inhibition of its primary pharmacological targets, PAPD5 and PAPD7. This hypothesis is supported by the observation of similar neurotoxic findings with structurally different molecules that also inhibit these enzymes.[7][8] This suggests that the essential physiological functions of PAPD5 and PAPD7 in the nervous system are disrupted by these inhibitors.
Q5: Are there any other known off-target effects of this compound?
A5: While neurotoxicity is the most prominent and well-documented adverse effect, comprehensive off-target profiling is crucial for any small molecule. Researchers should consider investigating potential effects on other cellular processes. For instance, a study on a related PAPD5/7 inhibitor, AB-161, revealed male reproductive toxicity in dogs, although this was not reported for this compound.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in non-hepatic cell lines. | Off-target effects on essential cellular pathways. | Perform broader cytotoxicity screening across a panel of cell lines from different tissues. Determine the IC50 values and compare them to the on-target EC50 for HBV inhibition. |
| Inconsistent antiviral activity in different cell-based assays. | Differences in experimental setup (e.g., plasmid-based vs. viral vector-based HBV expression). | It has been noted that mRNAs transcribed from plasmids can render this compound less potent.[3] Utilize adenoviral vectors for HBV expression to ensure consistent results. |
| Observed neuronal stress or morphological changes in in vitro neuronal cultures. | Potential for direct neurotoxic effects of the compound. | Conduct detailed in vitro neurotoxicity assays such as neurite outgrowth assays and analysis of neuronal markers. |
| Conflicting results between in vitro and in vivo studies. | Differences in metabolism, bioavailability, or target engagement in a whole organism. | Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with observed effects. Utilize in vivo models to assess systemic toxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity Profile of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| On-Target Activity | HepG2.2.15 | HBsAg Inhibition IC50 | < 10 nM | [6] |
| AAV-HBV Model | HBsAg Reduction | Dose-dependent | [6] | |
| Biochemical Assay | PAPD5/7 Inhibition | Potent | [5] | |
| Off-Target Cytotoxicity | (User to specify neuronal cell line, e.g., SH-SY5Y) | Cytotoxicity (IC50) | (User to input data) | |
| (User to specify other cell lines, e.g., HeLa, HEK293) | Cytotoxicity (IC50) | (User to input data) |
Table 2: Summary of Preclinical Neurotoxicity Findings for PAPD5/7 Inhibitors
| Compound Class | Animal Model | Duration of Study | Observed Neurotoxicity | Reference |
| Dihydroquinolizinone (this compound) | Rat, Monkey | Chronic | Polyneuropathy, axonal degeneration, reduced nerve conduction velocity | [1][7] |
| Other PAPD5/7 Inhibitors (e.g., GS-8873, AB-452) | Dog | 13-week | Peripheral neuropathy (splayed limbs, decreased activity) | [8] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to its target proteins, PAPD5 and PAPD7, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) to 80-90% confluency. Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[10]
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 25°C for 3 minutes.[10]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble PAPD5 and PAPD7 at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
In Vitro Neurite Outgrowth Assay
This assay assesses the potential neurotoxic effect of this compound by measuring its impact on the growth of neurites from cultured neurons.
Methodology:
-
Cell Culture: Plate human iPSC-derived neurons or other suitable neuronal cell lines on laminin-coated 384-well plates.[1]
-
Compound Treatment: After allowing the neurons to adhere and initiate neurite formation (e.g., 24-48 hours), treat the cells with a range of concentrations of this compound and appropriate controls (vehicle and a known neurotoxicant like nocodazole) for 72 hours.[1]
-
Staining: Fix and permeabilize the cells. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites and a nuclear stain (e.g., DAPI) to count the cells.[11]
-
Imaging and Analysis: Use a high-content imaging system to capture images of the stained neurons. Analyze the images to quantify parameters such as total neurite length per neuron, number of branches, and cell viability.[1][12]
-
Data Interpretation: A significant reduction in neurite length or complexity in the absence of significant cell death suggests a specific neurotoxic effect.
In Vivo Neurotoxicity Assessment: Functional Observational Battery (FOB)
The FOB is a non-invasive screening procedure to detect gross functional deficits in rodents.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to rats via the intended clinical route (e.g., oral gavage). Use multiple dose groups to establish a dose-response relationship.
-
Standardized Observation: At specified time points post-dosing, a trained observer, blinded to the treatment groups, systematically assesses the animals.
-
Observational Parameters: The assessment includes:
-
Home-cage observations: Posture, respiration, and any involuntary movements.[13]
-
Handling observations: Reaction to being handled, muscle tone.[13]
-
Open-field assessment: General appearance, locomotor activity, gait, and arousal.[14]
-
Sensorimotor and reflex tests: Startle response, tail pinch, righting reflex.[14]
-
Physiological measurements: Body temperature.[14]
-
-
Data Analysis: Score each parameter according to a standardized scale. Compare the scores between the treated and control groups to identify any significant behavioral or physiological changes.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV protein expression.
Caption: A general workflow for investigating the off-target effects of this compound.
Caption: A tiered approach for assessing the neurotoxicity of this compound.
References
- 1. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mds-usa.com [mds-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 14. Irwin | Taconic Biosciences [taconic.com]
RG7834 Antiviral Assay Technical Support Center
Welcome to the technical support center for RG7834 antiviral assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with the novel anti-HBV compound, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues you may encounter during your this compound antiviral assays.
General Questions
-
Q1: What is the mechanism of action of this compound? this compound is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression.[1][2] It functions by targeting the host cellular proteins PAPD5 and PAPD7, which are non-canonical poly(A) polymerases.[3][4] By inhibiting these enzymes, this compound leads to the destabilization and subsequent degradation of HBV messenger RNA (mRNA), resulting in a reduction of viral antigens (HBsAg and HBeAg) and viral DNA.[1][3][5] This mechanism is distinct from current nucleos(t)ide analogues that primarily target viral DNA replication.
Troubleshooting this compound Antiviral Assays
-
Q2: I am not observing a significant reduction in HBsAg or HBeAg levels after treating HBV-infected cells with this compound. What are the possible reasons?
-
Suboptimal Compound Concentration: Ensure you are using the optimal concentration of this compound. The IC50 for HBsAg and HBeAg inhibition in dHepaRG cells is in the low nanomolar range (2.8 nM and 2.6 nM, respectively).[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell system.
-
Cell Culture Model: The choice of cell culture model is critical. Not all hepatoma cell lines are equally permissive to HBV infection and may not fully support the viral life cycle stages affected by this compound.[7][8][9][10][11] Primary human hepatocytes (PHHs) or NTCP-expressing hepatoma cell lines (e.g., HepG2-NTCP) are more relevant models.
-
Assay Sensitivity: Verify the sensitivity and dynamic range of your HBsAg/HBeAg ELISA. Ensure your sample dilutions fall within the linear range of the assay.[12][13][14][15][16]
-
Timing of Treatment and Analysis: The effect of this compound on mRNA stability and subsequent antigen reduction is time-dependent. A reduction in viral mRNA can be seen as early as 4 hours post-treatment, with significant decreases in RNA levels observed after 6 to 8 hours.[3] Allow sufficient incubation time with the compound before analyzing antigen levels.
-
-
Q3: My qPCR results show inconsistent or no reduction in HBV DNA levels. How can I troubleshoot this?
-
Primer and Probe Design: Inefficient or poorly designed primers and probes are a common cause of qPCR issues.[17][18] Ensure your primers are specific to the target HBV DNA region and are optimized for your qPCR conditions.
-
Quality of Nucleic Acid Extract: Poor quality of the extracted DNA can inhibit the PCR reaction. Ensure your DNA extraction method yields pure, intact DNA.[19][20]
-
Standard Curve and Controls: An inaccurate standard curve will lead to incorrect quantification.[19][21][22] Always include a fresh, accurately prepared standard curve and no-template controls in every run. The efficiency of the qPCR should be between 90% and 110%.[19]
-
Contamination: Contamination of reagents or workspace with HBV DNA can lead to false-positive results.[17][19] Use dedicated PCR workstations and aerosol-resistant pipette tips to minimize contamination risk.
-
-
Q4: I am having difficulty quantifying a reduction in HBV cccDNA levels. What are the challenges and how can I address them?
-
Low cccDNA Copy Number: Covalently closed circular DNA (cccDNA) exists in low copy numbers within infected cells, making it challenging to quantify accurately.[23]
-
Contamination with other HBV DNA forms: The presence of high levels of other viral DNA replicative intermediates can interfere with the specific detection of cccDNA.[24][25][26]
-
Extraction and Digestion Methods: Standard DNA extraction methods may not efficiently isolate cccDNA. Specialized protocols, such as Hirt extraction or methods that omit proteinase K digestion, can enrich for protein-free DNA forms like cccDNA.[24][25][27][28] Treatment of DNA extracts with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease is crucial to remove contaminating linear and relaxed circular DNA.[24][25][29]
-
Assay Sensitivity: Southern blot is considered the gold standard for cccDNA detection but lacks sensitivity for low copy numbers.[24][25] qPCR-based methods are more sensitive but require careful optimization and validation to ensure specificity for cccDNA.[24][25][29]
-
-
Q5: I am observing cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
-
Concentration: High concentrations of any compound can lead to cytotoxicity. Perform a dose-response curve to determine the maximum non-toxic concentration of this compound in your cell line.[30]
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells are more susceptible to compound toxicity.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Include a vehicle-only control in your experiments.
-
Assay Method: Use a reliable method for assessing cell viability, such as an MTS or CCK-8 assay, in parallel with your antiviral assays.[6][30]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro activity of this compound.
Table 1: In Vitro Antiviral Activity of this compound in dHepaRG Cells
| Parameter | IC50 (nM) |
| HBsAg Inhibition | 2.8 |
| HBeAg Inhibition | 2.6 |
| HBV DNA Inhibition | 3.2 |
Data sourced from MedchemExpress.[6]
Table 2: Effect of this compound on HBV RNA Half-life
| Treatment | 2.1-kb SHBs mRNA Half-life |
| DMSO (Control) | ~4 hours |
| This compound (1 µM) | ~2 hours |
Data derived from studies on HBV mRNA destabilization.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. HBsAg/HBeAg Quantification by ELISA
-
Plate Coating: Coat 96-well microplates with a capture antibody specific for HBsAg or HBeAg overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add diluted cell culture supernatants and standards to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plates and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of HBsAg or HBeAg in the samples.
2. HBV DNA Quantification by qPCR
-
DNA Extraction: Extract total DNA from cell culture supernatants or cell lysates using a commercial DNA extraction kit.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome, and a fluorescent probe.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
-
Standard Curve: Include a serial dilution of a plasmid containing the HBV target sequence to generate a standard curve for absolute quantification.
-
Data Analysis: Analyze the amplification data to determine the Ct values and quantify the HBV DNA copy number in your samples based on the standard curve.
3. HBV RNA Quantification by RT-qPCR
-
RNA Extraction: Extract total RNA from cell lysates using a commercial RNA extraction kit. It is crucial to include a DNase treatment step to remove any contaminating HBV DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.
-
qPCR: Perform qPCR on the resulting cDNA as described in the HBV DNA quantification protocol.
-
Normalization: Normalize the HBV RNA levels to a housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA extraction and RT efficiency.
-
Data Analysis: Calculate the relative or absolute quantification of HBV RNA.
4. cccDNA Quantification by qPCR
-
cccDNA Enrichment: Isolate cccDNA from infected cells using a method that enriches for protein-free, circular DNA, such as a modified Hirt extraction.
-
Exonuclease Digestion: Treat the extracted DNA with an exonuclease (e.g., T5 exonuclease or Plasmid-Safe ATP-dependent DNase) to digest linear and relaxed circular DNA, leaving the cccDNA intact.
-
qPCR: Perform qPCR using primers that specifically amplify the gap region of the cccDNA molecule.
-
Normalization: Normalize the cccDNA copy number to a host genomic DNA reference gene (e.g., beta-globin) to determine the number of cccDNA copies per cell.
-
Controls: Include appropriate controls, such as samples without exonuclease treatment, to assess the efficiency of the digestion.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits host PAPD5/7, leading to HBV mRNA destabilization.
General Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for assessing this compound antiviral activity in cell culture.
Troubleshooting Logic for Unexpected qPCR Results
Caption: A logical approach to troubleshooting qPCR assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection | Semantic Scholar [semanticscholar.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies [twincore.de]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sceti.co.jp [sceti.co.jp]
- 15. access.wiener-lab.com [access.wiener-lab.com]
- 16. 4adi.com [4adi.com]
- 17. pcrbio.com [pcrbio.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. youseq.com [youseq.com]
- 20. dna-technology.com [dna-technology.com]
- 21. genomica.uaslp.mx [genomica.uaslp.mx]
- 22. journals.asm.org [journals.asm.org]
- 23. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ice-hbv.org [ice-hbv.org]
- 28. researchgate.net [researchgate.net]
- 29. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
RG7834 stability in different experimental conditions
Welcome to the technical support center for RG7834. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid powder and solutions are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [2] | |
| 0 - 4°C | Short term (days to weeks) | [3] | |
| -20°C | Long term (months to years) | [3] | |
| In Solvent (Stock Solution) | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] | |
| -80°C | 1 year | [1] | |
| -80°C | Up to 6 months | [5] | |
| -20°C | Up to 1 month | [5] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[4]
2. How should I dissolve this compound?
This compound is soluble in DMSO.[3] For cell-based experiments, it is common to first prepare a concentrated stock solution in DMSO.[1] When preparing formulations for in vivo studies, co-solvents are often necessary.
Table 2: Solubility and Formulation Protocols for this compound
| Solvent System | Solubility | Source(s) |
| DMSO | ≥ 125 mg/mL (311.37 mM) | [1][5] |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 2.87 mg/mL (7.15 mM) | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.18 mM) | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.18 mM) | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.18 mM) | [4] |
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] For cell experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular effects.[1]
Troubleshooting Guide
Problem 1: I am observing lower than expected activity of this compound in my in vitro assay.
This could be due to several factors related to compound stability and handling.
-
Improper Storage: Verify that your this compound stock solutions and solid compound have been stored at the recommended temperatures and within the suggested timeframe.[1][2][3][4][5] Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution Instability: For working solutions, especially at low concentrations in aqueous media, stability may be limited. It is recommended to prepare fresh dilutions for each experiment from a frozen stock. For in vivo studies, working solutions should be prepared fresh daily.[4]
-
Adsorption to Plastics: Small molecules can sometimes adsorb to plastic surfaces, reducing the effective concentration in your assay. Consider using low-adhesion microplates or glassware.
Problem 2: My this compound solution appears cloudy or has precipitated.
Precipitation can occur if the solubility limit is exceeded or due to temperature changes.
-
Solubility Issues: Ensure that the concentration of this compound in your chosen solvent system does not exceed its solubility limit.[1][4][5] If using a co-solvent system, add each solvent sequentially and ensure the solution is clear before adding the next.[4]
-
Temperature Effects: Solubility can be temperature-dependent. If a solution has been stored at a low temperature, allow it to fully equilibrate to room temperature or 37°C and vortex or sonicate as needed to redissolve any precipitate before use.[4]
-
pH-Dependent Solubility: Although specific data for this compound is limited, the solubility of many small molecules is pH-dependent. Ensure the pH of your final assay medium is compatible with the compound's solubility.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication in an ultrasonic bath may be used to facilitate dissolution.[1][4]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.[1][4]
Protocol 2: Assessment of this compound-mediated HBV mRNA Destabilization
This protocol is based on methodologies described for studying the mechanism of action of this compound.[6][7]
-
Cell Culture and Treatment:
-
Plate cells that support HBV replication (e.g., HepG2.2.15 or adenovirus-infected HepG2 cells) at an appropriate density.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
-
Transcription Stop:
-
Time-Course RNA Extraction:
-
Harvest cells at various time points after stopping transcription (e.g., 0, 4, 8, 12, 24 hours).
-
Extract total cellular RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
-
RNA Analysis:
-
Quantify HBV mRNA levels at each time point using either Northern blotting or reverse transcription-quantitative PCR (RT-qPCR).[7]
-
-
Data Analysis:
-
Calculate the half-life of the HBV mRNA in the presence and absence of this compound. A reduction in the mRNA half-life indicates compound-mediated destabilization.[7]
-
Visualizations
References
- 1. This compound | HBV | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing RG7834-Induced Neurotoxicity in In Vitro Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing RG7834-induced neurotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its neurotoxicity a concern?
A1: this compound is a small molecule inhibitor of the Hepatitis B Virus (HBV) that showed promise in reducing viral antigens and DNA.[1][2] However, its clinical development was halted due to observations of dose- and time-dependent polyneuropathy in preclinical chronic toxicity studies involving rats and monkeys.[1] This neurotoxicity, characterized by axonal degeneration, makes it crucial to understand its mechanisms to guide the development of safer analogues.
Q2: What is the proposed mechanism of this compound-induced neurotoxicity?
A2: The leading hypothesis for this compound's neurotoxicity is the inhibition of host cell enzymes PAPD5 and PAPD7 (poly(A) polymerase associated domain-containing 5 and 7).[1] These are non-canonical poly(A) polymerases involved in RNA metabolism.[3] Inhibition of PAPD5/7 is thought to disrupt the stability of certain RNAs within neurons, leading to cellular dysfunction and eventual neurodegeneration.
Q3: What in vitro models are suitable for studying this compound-induced neurotoxicity?
A3: Several in vitro models can be employed, including:
-
Primary neuronal cultures: Rodent-derived primary cortical, hippocampal, or dorsal root ganglion (DRG) neurons are physiologically relevant models to assess direct neurotoxic effects.
-
Human induced pluripotent stem cell (iPSC)-derived neurons: These provide a human-relevant system to study neurotoxicity and can be differentiated into various neuronal subtypes.[2]
-
Neuronal cell lines: While less physiologically complex, cell lines like SH-SY5Y or PC12 can be useful for initial screening and mechanistic studies.
Q4: What are the key endpoints to assess this compound-induced neurotoxicity in vitro?
A4: Key parameters to measure include:
-
Neuronal Viability: To determine the concentration and time-dependent effects of this compound on cell survival.
-
Neurite Outgrowth and Morphology: To assess sublethal effects on neuronal health and integrity.
-
Apoptosis: To determine if the mode of cell death is programmed.
-
Mitochondrial Function: To investigate the involvement of mitochondrial dysfunction, a common pathway in neurodegeneration.
-
Oxidative Stress: To measure the generation of reactive oxygen species (ROS), which can be a trigger or consequence of cellular damage.
Troubleshooting Guides
Neuronal Viability Assays (e.g., MTT, LDH)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use a multichannel pipette for adding reagents. |
| Low absorbance readings | Insufficient cell number; Low metabolic activity; Incorrect wavelength. | Optimize cell seeding density. Ensure cells have adequate time to recover and attach before treatment. Verify the correct wavelength for the specific assay. |
| High background in MTT assay | Contamination of media; Interference from phenol red or serum. | Use sterile technique and check media for contamination. Use serum-free media during the MTT incubation step and a formulation without phenol red if possible.[1][4] |
| Incomplete formazan crystal dissolution (MTT) | Insufficient mixing; Low temperature. | Gently pipette the solvent up and down to ensure complete dissolution. Ensure the solubilization buffer is at room temperature and allow for adequate incubation time with shaking.[1] |
Neurite Outgrowth Assays
| Problem | Possible Cause | Solution |
| Poor neurite extension in control wells | Suboptimal coating of culture surface; Low cell viability; Inappropriate seeding density. | Ensure proper coating with substrates like poly-D-lysine and laminin.[5] Assess cell viability before plating. Optimize seeding density to avoid overcrowding or sparse cultures. |
| Difficulty in imaging and analysis | Low transfection efficiency (for fluorescently labeled cells); High background fluorescence. | Optimize transfection protocol for your specific neuronal type. Use appropriate filters and background correction during image analysis. |
| Inconsistent results | Variation in differentiation state of neurons; Inconsistent timing of compound addition. | Use a consistent differentiation protocol and passage number for cell lines. Add this compound at the same time point after plating for all experiments. |
Caspase Activation Assays
| Problem | Possible Cause | Solution |
| No or weak signal in positive controls | Inactive caspase enzyme; Insufficient incubation time; Low protein concentration. | Use a known apoptosis inducer (e.g., staurosporine) as a positive control. Optimize the incubation time for the assay. Ensure sufficient protein is loaded for Western blot analysis.[6] |
| High background signal | Non-specific substrate cleavage; Autofluorescence of the compound. | Use a more specific substrate if available. Include a "compound only" control to check for autofluorescence. |
| Inconsistent results between assays (e.g., colorimetric vs. fluorometric) | Different sensitivities of the assays; Different assay principles. | Be aware of the limitations of each assay. Fluorometric assays are generally more sensitive. |
Mitochondrial Function Assays (e.g., Mitochondrial Membrane Potential)
| Problem | Possible Cause | Solution |
| Rapid loss of mitochondrial membrane potential in control cells | Phototoxicity from imaging; Unhealthy initial cell culture. | Minimize light exposure during imaging. Ensure the health of the neuronal culture before starting the experiment. |
| High variability in fluorescence signal | Uneven dye loading; Fluctuation in mitochondrial activity. | Ensure consistent dye concentration and incubation time. Allow cells to equilibrate before measurement. |
| Difficulty interpreting results | Mitochondrial hyperpolarization as a compensatory mechanism. | Consider the time course of the experiment. Early hyperpolarization may precede depolarization and cell death. |
Reactive Oxygen Species (ROS) Assays
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of the compound or media components; Spontaneous oxidation of the probe. | Include appropriate controls (compound only, media only). Protect the probe from light and use it promptly after preparation. |
| Low signal in positive controls | Ineffective ROS inducer; Probe not entering the cells. | Use a reliable positive control (e.g., H₂O₂). Check the cellular uptake of the fluorescent probe. |
| Signal quenching | Interaction of the compound with the fluorescent probe. | Perform a cell-free assay to check for direct interaction between this compound and the ROS probe. |
Experimental Protocols
Neuronal Viability Assessment using MTT Assay
-
Cell Plating: Seed primary neurons or iPSC-derived neurons in a 96-well plate at an optimized density and allow them to adhere and differentiate for the desired period.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, remove the medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Neurite Outgrowth
-
Cell Plating and Treatment: Plate neurons on coverslips or in imaging-compatible plates coated with an appropriate substrate. Treat with different concentrations of this compound.
-
Immunostaining: After the treatment period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and block with a suitable blocking buffer. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Secondary Antibody and Imaging: Wash the cells and incubate with a fluorescently labeled secondary antibody. Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.
Quantitative Data Summary
The following tables present illustrative data based on expected outcomes of this compound-induced neurotoxicity. Actual results may vary depending on the experimental model and conditions.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 78 ± 6.1 |
| 10 | 55 ± 7.3 |
| 25 | 32 ± 4.5 |
| 50 | 15 ± 3.9 |
Table 2: Quantification of this compound-Induced Changes in Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| 0 (Vehicle) | 250 ± 25 | 4.2 ± 0.5 |
| 1 | 235 ± 22 | 4.0 ± 0.6 |
| 5 | 180 ± 18 | 3.1 ± 0.4 |
| 10 | 110 ± 15 | 2.3 ± 0.3 |
| 25 | 60 ± 10 | 1.5 ± 0.2 |
Table 3: Caspase-3 Activity in this compound-Treated Neurons
| This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 |
| 5 | 2.5 |
| 10 | 4.8 |
| 25 | 7.3 |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Potential for RG7834 Resistance in HBV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for Hepatitis B Virus (HBV) resistance to the novel inhibitor, RG7834.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of HBV.[1][2][3] Unlike current nucleos(t)ide analogues that target the viral polymerase, this compound acts via a novel mechanism by targeting host proteins.[4] Specifically, it inhibits the non-canonical poly(A) polymerases PAPD5 and PAPD7.[5][6] This inhibition leads to the destabilization and subsequent degradation of HBV messenger RNAs (mRNAs), ultimately reducing the production of viral proteins (including HBsAg and HBeAg) and viral DNA.[1][2][4][5]
Q2: Has resistance to this compound in HBV been reported?
As of the latest available information, specific resistance mutations to this compound in HBV have not been extensively reported in published literature. Being a novel compound with a unique mechanism of action targeting host factors, the potential for resistance and the mechanisms that might drive it are areas of ongoing investigation.
Q3: What are the theoretical mechanisms by which HBV could develop resistance to this compound?
Given that this compound targets host proteins (PAPD5/7), resistance mechanisms could theoretically arise from:
-
Mutations in the viral genome: HBV might develop mutations in its RNA sequences, particularly in regions that interact with the host RNA decay machinery. These mutations could make the viral RNA less susceptible to degradation following the inhibition of PAPD5/7.
-
Changes in host cell factors: Although less likely to be selected for rapidly, alterations in the expression or function of host factors involved in RNA stability and degradation pathways could potentially confer reduced sensitivity to this compound.
-
Viral escape through alternative pathways: The virus could potentially evolve to utilize alternative host factors for its mRNA stabilization, thereby bypassing the dependency on PAPD5/7.
Q4: How is HBV drug resistance typically identified?
HBV drug resistance is primarily identified through genotypic and phenotypic assays.[7]
-
Genotypic assays involve sequencing the HBV genome, most commonly the reverse transcriptase domain of the polymerase gene, to detect mutations known to be associated with resistance to nucleos(t)ide analogues.[7][8]
-
Phenotypic assays involve in vitro culture of HBV replicons containing specific mutations. The susceptibility of these mutants to the antiviral drug is then compared to the wild-type virus to confirm resistance.[7]
Troubleshooting Guides
Scenario 1: Decreased this compound Efficacy in a Long-Term In Vitro Culture Experiment
You observe a gradual increase in HBV replication markers (e.g., HBsAg, HBV DNA) in your long-term cell culture model treated with a constant concentration of this compound.
Potential Cause: Emergence of a resistant HBV population.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy in vitro.
Detailed Steps:
-
Confirm Decreased Efficacy:
-
Perform a dose-response experiment with this compound on the suspected resistant cell population and compare it to the parental, sensitive cell line.
-
A rightward shift in the IC50 curve would indicate reduced susceptibility.
-
-
Genotypic Analysis:
-
Isolate total DNA and RNA from both an early passage (sensitive) and the late passage (suspected resistant) of your HBV-producing cell line.
-
Amplify and sequence the entire HBV genome. While resistance to nucleos(t)ide analogs is typically in the polymerase gene, resistance to this compound could be located elsewhere.
-
Compare the sequences to identify any nucleotide changes that have emerged in the late-passage virus.
-
-
Phenotypic Analysis:
-
If mutations are identified, introduce them into a wild-type HBV replicon using site-directed mutagenesis.
-
Transfect these mutant replicons into a suitable hepatocyte cell line (e.g., Huh7, HepG2).
-
Perform a dose-response assay with this compound to confirm that the identified mutation(s) confer resistance.
-
-
Investigate Host Factors:
-
If no mutations are found in the viral genome, consider investigating changes in the host cells.
-
Use techniques like qRT-PCR or Western blotting to assess the expression levels of PAPD5 and PAPD7 in the suspected resistant cells compared to the parental line.
-
Scenario 2: Patient on a Clinical Trial with an this compound-Based Regimen Shows Virological Breakthrough
A patient participating in a clinical trial involving this compound experiences a confirmed increase in serum HBV DNA levels of >1 log10 IU/mL from the nadir, which is not attributable to non-adherence.
Potential Cause: Development of in vivo resistance to this compound.
Troubleshooting Workflow:
Caption: Investigating potential in vivo resistance to this compound.
Detailed Steps:
-
Confirmation and Sample Collection:
-
Confirm the virological breakthrough with repeat HBV DNA testing.
-
Ensure patient adherence to the treatment regimen has been consistent.
-
Collect plasma or serum samples from both a pre-treatment (baseline) timepoint and the time of virological breakthrough.
-
-
Population and Clonal Sequencing:
-
Extract HBV DNA from the baseline and breakthrough samples.
-
Perform population-based sequencing of the entire HBV genome.
-
Consider next-generation sequencing (NGS) to detect minor viral variants that may not be identified by standard Sanger sequencing.
-
-
Sequence Analysis:
-
Align and compare the sequences from the baseline and breakthrough samples to identify any new mutations that have emerged under the selective pressure of the drug.
-
-
In Vitro Phenotypic Confirmation:
-
As described in Scenario 1, introduce the identified mutations into an HBV replicon.
-
Perform in vitro susceptibility testing to this compound to confirm a resistant phenotype.
-
Experimental Protocols
Protocol 1: In Vitro Phenotypic Assay for this compound Susceptibility
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for a given HBV replicon (wild-type or mutant).
Methodology:
-
Cell Culture and Transfection:
-
Plate a human hepatoma cell line (e.g., Huh7) in 24-well plates.
-
Transfect the cells with a plasmid containing a replication-competent HBV genome (wild-type or mutant).
-
-
Drug Treatment:
-
24 hours post-transfection, remove the transfection medium and add fresh culture medium containing serial dilutions of this compound. Include a no-drug control.
-
-
Analysis of HBV Replication:
-
After 72 hours of incubation, harvest the cell culture supernatant and cell lysates.
-
Quantify secreted HBsAg and/or HBeAg from the supernatant using an ELISA kit.
-
Extract viral DNA from the supernatant or intracellular core particles and quantify using qPCR.
-
-
Data Analysis:
-
Normalize the data to the no-drug control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit a dose-response curve to calculate the IC50.
-
Protocol 2: Genotypic Resistance Analysis by Sanger Sequencing
Objective: To sequence the HBV genome to identify potential resistance mutations.
Methodology:
-
Sample Preparation:
-
PCR Amplification:
-
Use overlapping primer sets to amplify the entire HBV genome in several fragments.
-
-
Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing for each purified PCR product using both forward and reverse primers.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to generate a consensus sequence for the viral genome.
-
Align the consensus sequence with a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.
-
Quantitative Data Summary
The following table summarizes hypothetical data that could be generated during an investigation into this compound resistance.
| HBV Replicon | This compound IC50 (nM) for HBsAg Reduction | This compound IC50 (nM) for HBV DNA Reduction | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type | 5.2 | 4.8 | 1.0 |
| Mutant A | 55.8 | 51.3 | ~10 |
| Mutant B | 6.1 | 5.5 | ~1.2 |
This technical support guide provides a framework for investigating the potential for HBV resistance to this compound. As research in this area progresses, these guidelines and protocols may be further refined.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HBV Drug Resistance Genotyping [testguide.adhb.govt.nz]
- 9. labcorp.com [labcorp.com]
improving RG7834 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Hepatitis B Virus (HBV) inhibitor RG7834 in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges related to the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) expression. It belongs to the dihydroquinolizinone (DHQ) chemical series. Its mechanism of action involves the inhibition of the host cell's non-canonical poly(A) polymerases, PAPD5 and PAPD7. These enzymes are exploited by HBV to stabilize its messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, this compound leads to the destabilization and subsequent degradation of HBV mRNA, resulting in a significant reduction of viral antigens (HBsAg and HBeAg) and HBV DNA.
Q2: What are the known reasons for the discontinuation of this compound's clinical development?
A2: The clinical development of this compound was halted due to observed neurotoxicity in chronic toxicity studies. Dose- and time-dependent polyneuropathy, characterized by axonal degeneration in peripheral nerves and the spinal cord, was identified in both rat and monkey models. This toxicity is thought to be related to the on-target inhibition of PAPD5 and PAPD7.
Q3: Is this compound considered to have good oral bioavailability?
A3: Yes, this compound is described as having good oral bioavailability.[1][2] Its physicochemical properties, including a favorable logD and high permeability, support this characteristic. However, achieving consistent and optimal exposure in vivo can still be challenging depending on the formulation and experimental conditions.
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: In mice, this compound has a reported half-life of approximately 4.9 hours following oral administration.[1] In vivo studies have utilized oral doses ranging from 2 mg/kg to 14.5 mg/kg.[1]
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses potential issues researchers may encounter that could lead to suboptimal in vivo exposure of this compound.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or variable plasma concentrations | Poor solubility of the prepared formulation. | This compound is soluble in DMSO. For aqueous-based formulations, consider using co-solvents and solubility enhancers. MedchemExpress suggests formulations with SBE-β-CD, PEG300, and Tween-80.[1] Ensure the final formulation is a clear solution. Sonication may aid in dissolution.[1] |
| Precipitation of the compound upon administration. | The use of excipients like SBE-β-CD or formulating in corn oil can help maintain the compound in solution or suspension in the gastrointestinal tract.[1] Observe the animal for any signs of discomfort post-dosing which might indicate irritation from a precipitated compound. | |
| Suboptimal oral administration technique. | Ensure proper oral gavage technique to deliver the full dose to the stomach. Use an appropriately sized gavage needle and verify its placement before administration. | |
| Inconsistent efficacy in animal models | Inadequate dosing frequency. | Given the reported half-life of 4.9 hours in mice, a once-daily dosing regimen may not be sufficient to maintain therapeutic concentrations.[1] Consider a twice-daily dosing schedule, as has been used in some efficacy studies (e.g., 4 mg/kg twice daily).[1] |
| Poor PK/PD correlation. | It is crucial to correlate the pharmacokinetic profile (plasma concentration over time) with the pharmacodynamic effect (e.g., reduction in HBsAg levels). Conduct pilot studies to establish this relationship for your specific animal model and experimental setup. | |
| Unexpected toxicity | Off-target effects or formulation-related toxicity. | While the known toxicity of this compound is on-target neurotoxicity with chronic dosing, acute toxicity could be related to the formulation. Evaluate the tolerability of the vehicle in a control group. High concentrations of DMSO or other solvents can cause local or systemic toxicity. |
| Dose is too high. | If signs of toxicity are observed, consider reducing the dose or the dosing frequency. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 401.45 g/mol | [3] |
| pKa (acidic) | 5.79 | [4] |
| logD (pH 7.4) | 1.28 | [4] |
| Caco-2 Permeability (Papp A→B) | 12.8 x 10⁻⁶ cm/s | [4] |
| Caco-2 Efflux Ratio | 1.3 | [4] |
| Plasma Protein Unbound Fraction (Human) | 32.8% | [4] |
| Plasma Protein Unbound Fraction (Mouse) | 35.2% | [4] |
| Half-life in Mice (oral) | 4.9 hours | [1] |
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of a compound like this compound.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer in both the apical and basolateral chambers.
-
The transport buffer in the apical chamber is replaced with a solution containing the test compound (e.g., this compound) at a known concentration.
-
At specified time points, samples are taken from the basolateral chamber and replaced with fresh transport buffer.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical): The same procedure is followed, but the compound is added to the basolateral chamber, and samples are taken from the apical chamber to determine the efflux ratio.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
2. In Vivo Oral Administration in Mice (Oral Gavage)
This protocol describes a standard method for the oral administration of this compound to mice.
-
Formulation Preparation:
-
Example Formulation 1 (with SBE-β-CD): Prepare a stock solution of this compound in DMSO. For the final dosing solution, dilute the stock in a saline solution containing 20% SBE-β-CD to achieve the desired final concentration of this compound and a final DMSO concentration of 5-10%.[1]
-
Example Formulation 2 (with PEG300 and Tween-80): Prepare a stock solution of this compound in DMSO. For the final dosing solution, add PEG300, then Tween-80, and finally saline to the appropriate volumes to reach the target concentration of this compound. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Ensure the final formulation is a clear solution.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse.
-
Gently insert the needle into the esophagus and advance it to the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV expression.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound S-isomer | HBV inhibitor | CAS 2072057-17-9 | Buy this compound S-isomer from Supplier InvivoChem [invivochem.com]
Validation & Comparative
A Comparative Guide to HBV Inhibitors: RG7834 vs. Core Protein Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, with novel mechanisms of action offering hope for a functional cure beyond the current standard of care. This guide provides a detailed comparison of RG7834, a first-in-class HBV expression inhibitor, and a prominent class of antivirals known as Core protein Allosteric Modulators (CpAMs). We present a comprehensive overview of their mechanisms of action, supported by preclinical and clinical data, to aid in the evaluation of these innovative therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
HBV inhibitors are broadly categorized based on their viral or host targets. This compound and CpAMs represent two distinct approaches to disrupting the HBV life cycle.
This compound: Silencing Viral Messages
This compound is a small molecule inhibitor that uniquely targets host cell enzymes, PAPD5 and PAPD7 (poly(A) polymerase D5 and D7).[1][2] These enzymes are responsible for maintaining the stability of viral messenger RNA (mRNA) transcripts. By inhibiting PAPD5/7, this compound leads to the degradation of HBV mRNAs, effectively shutting down the production of viral proteins, including the Hepatitis B surface antigen (HBsAg), e-antigen (HBeAg), and core protein.[1][2] This novel mechanism of action results in a reduction of both viral antigens and viral DNA.[3][4]
Core Protein Allosteric Modulators (CpAMs): Disrupting Viral Assembly
CpAMs, in contrast, directly target the HBV core protein (HBc), a critical component for multiple stages of the viral life cycle. These molecules bind to a hydrophobic pocket on the core protein, inducing a conformational change that disrupts the normal process of capsid assembly.[5][6][7] This interference can lead to the formation of aberrant, non-functional capsids or empty capsids that lack the viral genome, thereby halting viral replication.[5][6][7]
Preclinical and Clinical Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and several leading CpAMs that have entered clinical development. It is important to note that direct head-to-head comparative studies are limited, and the presented data is derived from various independent preclinical and clinical investigations.
In Vitro Potency
| Inhibitor | Class | Target | IC50/EC50 (HBsAg) | IC50/EC50 (HBeAg) | IC50/EC50 (HBV DNA) | Cell Line | Reference(s) |
| This compound | HBV Expression Inhibitor | Host PAPD5/7 | 2.8 nM (IC50) | 2.6 nM (IC50) | 3.2 nM (IC50) | dHepaRG | [8][9][10][11][12] |
| Vebicorvir (ABI-H0731) | CpAM (Class II) | HBV Core Protein | 7.30 µM (EC50) | 4.95 µM (EC50) | 173 - 307 nM (EC50) | HepG2-derived, PHH | [6][8][9][13] |
| JNJ-56136379 | CpAM (Class II) | HBV Core Protein | - | - | 54 nM (EC50) | HepG2.117 | [5][14] |
| GLS4 | CpAM (Class I) | HBV Core Protein | - | - | 12 nM (IC50) | HepG2.2.15 | [15][16] |
| RO7049389 | CpAM (Class I) | HBV Core Protein | - | - | 6.1 nM (EC50) | HepG2.2.15 | [17] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PHH: Primary Human Hepatocytes.
In Vivo Efficacy
Direct comparison of in vivo efficacy is challenging due to the use of different animal models. This compound has been extensively studied in the woodchuck model of chronic HBV infection, a robust model for evaluating antiviral therapies. CpAMs have primarily been evaluated in mouse models and human clinical trials.
| Inhibitor | Animal Model/Study Population | Dosage | Key Findings | Reference(s) |
| This compound | Woodchuck (Chronic WHV Infection) | - | Mean WHsAg reduction of 2.57 log10; Mean WHV DNA reduction of 1.71 log10. | [14][18] |
| This compound + Entecavir + wIFN-α | Woodchuck (Chronic WHV Infection) | - | Profound reduction in WHsAg (5.00 log10) and WHV DNA (7.46 log10). | [14][18] |
| Vebicorvir (ABI-H0731) + Entecavir | Treatment-naïve CHB patients | 300 mg daily | Greater reduction in HBV DNA at Week 24 compared to Entecavir alone. | [19] |
| JNJ-56136379 + NA | Treatment-naïve CHB patients | 75 mg & 250 mg daily | Pronounced reductions in HBV DNA and HBV RNA at Week 24. | [20] |
| GLS4 + Ritonavir + Entecavir | HBeAg-positive CHB patients | 120 mg daily | Greater reductions in HBV DNA, HBsAg, and pgRNA compared to Entecavir alone. | [21] |
| RO7049389 | AAV-HBV mouse model | - | Suppressed serum HBV DNA, HBsAg, and HBeAg levels. | [17] |
WHV: Woodchuck Hepatitis Virus; WHsAg: Woodchuck Hepatitis Surface Antigen; wIFN-α: woodchuck interferon-alpha; NA: Nucleos(t)ide analogue; CHB: Chronic Hepatitis B; pgRNA: pregenomic RNA.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the HBV life cycle and a typical experimental workflow for their evaluation.
References
- 1. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Reverse Transcriptase qPCR Method for Serum Hepatitis B Virus RNA Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vebicorvir (ABI-H0731) | HBV inhibitor | Probechem Biochemicals [probechem.com]
- 8. HBeAg ELISA Kit [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. investor.assemblybio.com [investor.assemblybio.com]
- 11. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
- 16. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. journals.asm.org [journals.asm.org]
- 19. atlas-medical.com [atlas-medical.com]
- 20. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 21. genomica.uaslp.mx [genomica.uaslp.mx]
RG7834's Efficacy on Viral Antigens: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of RG7834, a pioneering inhibitor of Hepatitis B Virus (HBV) gene expression, reveals its potent effect on reducing viral antigens. This guide provides a comparative overview of this compound's performance against other HBV RNA destabilizers, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound and its counterparts represent a novel class of oral antiviral agents that function by destabilizing HBV RNA. This mechanism effectively curtails the production of viral proteins, including the Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), which are critical markers of viral replication and immunologic control.
Mechanism of Action: Targeting Host Factors for Viral RNA Destabilization
This compound and similar compounds exert their antiviral activity by targeting the host cell's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[1] These enzymes are exploited by HBV to stabilize its messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, these molecules trigger the degradation of viral mRNA, leading to a significant reduction in the synthesis of viral antigens and the formation of new virions.[2][3]
Comparative In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values for this compound and its alternatives in reducing HBsAg, HBeAg, and HBV DNA in cell culture models. Lower EC50 values indicate higher potency.
| Compound | HBsAg EC50 (nM) | HBeAg EC50 (nM) | HBV DNA EC50 (nM) | Cell Line | Reference |
| This compound | ~4.0 | - | - | HepG2-NTCP | [4] |
| GST-HG131 | 4.53 | - | - | HepG2.2.15 | [5] |
| GS-8873 | ~ single digit nM | - | - | HepG2-NTCP | [4] |
| AB-161 | 2.3 | 13.7 | 0.36 | HepG2.2.15 | [3] |
Comparative In Vivo Efficacy
The AAV-HBV mouse model is a widely used preclinical model to assess the in vivo efficacy of anti-HBV compounds. The table below compares the reduction in serum HBsAg levels (log10 IU/mL) observed with this compound and its alternatives in this model.
| Compound | Dose | Treatment Duration | HBsAg Reduction (log10 IU/mL) | Animal Model | Reference |
| This compound | 10 mg/kg (BID) | 14 weeks | 2.57 | Woodchuck | [6] |
| GST-HG131 | 30 mg/kg (QD) | - | Similar to this compound at 10 mg/kg | AAV-HBV Mouse | [5] |
| GS-8873 | 50 mg/kg (QD SC) | 4 weeks | 2.2 | HBV Transgenic Mouse | [4] |
| AB-161 | 30 mg/kg (QD) | 14 days | 0.94 | AAV-HBV Mouse | [3] |
Safety and Development Status
A critical differentiating factor among these compounds is their safety profile. The development of this compound and several other first-generation HBV RNA destabilizers, including GS-8873 and AB-452, was discontinued due to observations of neurotoxicity in preclinical studies.[2][4] GST-HG131 was developed as a successor to this compound with an improved safety profile in preclinical rat toxicology studies.[7] However, in a Phase 1 clinical trial, multiple dosing of GST-HG131 at 100 mg was halted due to adverse events.[5] AB-161, a next-generation compound, also showed an improved neurotoxicity profile in preclinical studies but its development was discontinued due to male reproductive toxicity in dogs.[3]
Experimental Protocols
AAV-HBV Mouse Model for Antiviral Efficacy Testing
The adeno-associated virus (AAV)-HBV mouse model is a non-transgenic model that establishes persistent HBV replication and is widely used for evaluating antiviral therapies.[8]
-
Vector Construction and Production: An AAV vector (typically AAV8 serotype for its high hepatotropism) is engineered to carry a replication-competent HBV genome, usually 1.2 to 1.3 times the length of the native genome to ensure proper transcription and replication.[8]
-
Animal Model: Immunocompetent mice, such as C57BL/6, are used.
-
Vector Administration: A high-titer AAV-HBV vector solution is administered to the mice via a single tail vein injection.[8]
-
Establishment of Infection: Persistent HBV replication is typically established within 2-4 weeks, which is confirmed by measuring serum levels of HBsAg, HBeAg, and HBV DNA.
-
Antiviral Treatment: Once stable HBV replication is confirmed, mice are randomized into treatment and vehicle control groups. The test compound (e.g., this compound) is administered orally at specified doses and frequencies for a defined period (e.g., 14 days to several weeks).
-
Monitoring Efficacy: Blood samples are collected at regular intervals (e.g., weekly) to monitor the levels of serum HBsAg, HBeAg, and HBV DNA.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and liver tissue is collected to analyze intrahepatic HBV DNA, RNA, and viral proteins.
HBsAg Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying HBsAg levels in serum or cell culture supernatants.
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for HBsAg and incubated overnight.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: Serum samples from the AAV-HBV mice (or cell culture supernatants) and a serial dilution of a known concentration of HBsAg standard are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated.
-
Substrate Addition: The plates are washed again, and a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The HBsAg concentration in the samples is then determined by interpolating their absorbance values on the standard curve.[9][10][11]
Conclusion
This compound demonstrated a significant ability to reduce HBV viral antigens through the novel mechanism of HBV RNA destabilization. While its development was halted due to safety concerns, it has paved the way for the development of next-generation compounds with potentially improved safety profiles. The comparative data presented in this guide highlights the potential of this class of molecules in the quest for a functional cure for chronic Hepatitis B, while also underscoring the challenges related to their clinical development. Continued research in this area is crucial to optimize the therapeutic window of HBV RNA destabilizers.
References
- 1. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 9. scribd.com [scribd.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. access.wiener-lab.com [access.wiener-lab.com]
A Comparative Guide to RG7834 and siRNA Therapies for Hepatitis B Virus
For researchers and drug development professionals navigating the landscape of novel Hepatitis B Virus (HBV) therapies, understanding the nuances of emerging treatments is paramount. This guide provides a detailed comparison of two promising therapeutic modalities: the small molecule inhibitor RG7834 and small interfering RNA (siRNA) technology. Both approaches aim to reduce viral antigens, a key goal in achieving a functional cure for chronic HBV, but they employ distinct mechanisms of action and have shown different efficacy profiles in preclinical and clinical studies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in how they achieve the reduction of HBV RNA and subsequent viral protein production.
This compound: Inducing Viral RNA Destabilization
This compound is an orally bioavailable small molecule that belongs to the dihydroquinolizinone class of compounds.[1][2][3] It functions by inhibiting the host cell's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[4][5] These enzymes are crucial for the stability of HBV messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, this compound leads to the destabilization and subsequent degradation of viral mRNAs, thereby reducing the production of viral antigens such as the hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), as well as HBV DNA.[1][4][5]
siRNA: Harnessing RNA Interference
Small interfering RNAs are short, double-stranded RNA molecules that leverage the cell's natural RNA interference (RNAi) pathway to silence gene expression.[6][7] For HBV, siRNAs are designed to specifically target and bind to HBV mRNA transcripts.[7] Upon entering the hepatocyte, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[7] The RISC then uses the siRNA as a guide to find and cleave the complementary HBV mRNA, leading to its degradation and preventing the translation of viral proteins.[7] Various siRNA candidates for HBV, such as VIR-2218, JNJ-3989, AB-729, and RG-6346, are often conjugated with N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to liver cells.[8]
Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound and siRNAs are not available. The following tables summarize efficacy data from separate preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Woodchuck | This compound (10 mg/kg, twice daily) | Mean reduction of 2.57 log10 in WHsAg and 1.71 log10 in WHV DNA from baseline. | [5] |
| uPA-SCID mice with humanized livers | This compound | Significantly reduced HBV DNA and HBsAg levels. | [5] |
Table 2: Clinical Efficacy of siRNA Candidates
| siRNA Candidate | Phase | Treatment Regimen | Mean HBsAg Reduction (log10 IU/mL) | Reference |
| VIR-2218 | Phase 1/2 | Two 200 mg doses | -1.43 at Week 24 | [5][6] |
| JNJ-3989 | Phase 2b | 200 mg + NA | 19% of patients achieved HBsAg <10 IU/mL at Week 48 | [2] |
| AB-729 | Phase 2a | 60 mg every 8 weeks + NA | Mean HBsAg decline of 1.6 log IU/mL at Week 24 | [9] |
| RG-6346 | Phase 2 | Four monthly doses (3.0 mg/kg) | -1.91 | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for interpreting and comparing study outcomes. Below are summaries of the methodologies used in key cited studies.
This compound in Woodchucks Chronically Infected with WHV
-
Animal Model: Adult woodchucks chronically infected with woodchuck hepatitis virus (WHV).
-
Treatment Groups:
-
This compound (10 mg/kg) administered orally twice daily.
-
Entecavir (ETV) and/or woodchuck interferon-α (wIFN-α) as comparators and in combination.
-
-
Duration: Treatment for a specified period followed by an off-treatment observation period.
-
Endpoints:
-
Serum WHsAg levels measured by ELISA.
-
Serum WHV DNA levels quantified by qPCR.
-
Intrahepatic viral DNA, RNA, and cccDNA levels were also assessed.[5]
-
VIR-2218 Phase 1/2 Clinical Trial
-
Participants: Patients with chronic HBV infection, both HBeAg-positive and HBeAg-negative, who were virally suppressed on nucleos(t)ide reverse transcriptase inhibitor therapy.
-
Treatment Groups: Subcutaneous injections of VIR-2218 at doses of 20, 50, 100, or 200 mg.
-
Dosing Schedule: Two doses administered on Day 1 and Day 29.
-
Primary Endpoint: Change in serum HBsAg levels from baseline.
-
Safety Monitoring: Assessment of adverse events and laboratory parameters.[5][6]
Summary and Future Outlook
Both this compound and siRNA therapies have demonstrated the potential to significantly reduce HBsAg levels, a critical step towards achieving a functional cure for chronic HBV. This compound offers the convenience of oral administration, while siRNAs, with their high specificity and targeted delivery, have shown robust and durable HBsAg reduction in clinical trials.
The development of this compound has been hampered by safety concerns observed in long-term preclinical studies.[8] In contrast, several siRNA candidates are progressing through clinical development, with ongoing studies evaluating their efficacy in combination with other antiviral agents and immunomodulators. The ultimate goal is to develop a finite treatment regimen that leads to sustained off-treatment virologic control.
For researchers and clinicians, the choice between these and other emerging therapies will depend on a comprehensive evaluation of their efficacy, safety, and the specific needs of the patient population. The data presented in this guide offer a foundational comparison to aid in this ongoing assessment.
References
- 1. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. siRNA (JNJ-3989)Plus NRTI and PD-1 Inhibitor Lower But Do Not Clear HBsAg: A phase 2 open-label study to evaluate safety, tolerability, efficacy, and pharmacodynamics of JNJ-73763989, nucleos(t)ide analogs, and a low-dose PD-1 inhibitor in patients with chronic hepatitis B - Interim results of the OCTOPUS-1 study [natap.org]
- 4. Vir Biotechnology, Inc. - Vir Biotechnology Announces New Clinical Data From its Broad Hepatitis B Program [investors.vir.bio]
- 5. VIR-2218 Demonstrates Dose-Dependent and Durable Reductions of Hepatitis B Surface Antigen in Phase 1/2 Trial - press release [natap.org]
- 6. Vir Shares Findings from Phase 1/2 Trial for VIR-2218 in Hepatitis B Virus - BioSpace [biospace.com]
- 7. RNA interference as a novel treatment strategy for chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in discovery of novel investigational agents for functional cure of chronic hepatitis B: A comprehensive review of phases II and III therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Cross-Validation of RG7834's Antiviral Activity in Hepatitis B Virus Research
A Comparative Guide for Researchers
RG7834, a first-in-class orally bioavailable small molecule inhibitor of Hepatitis B Virus (HBV) gene expression, has demonstrated potent antiviral activity in preclinical studies. By targeting the host's non-canonical poly(A) polymerases PAPD5 and PAPD7, this compound induces the degradation of HBV messenger RNA (mRNA), leading to a significant reduction in viral antigens and DNA. This guide provides a comparative analysis of this compound's activity across different in vitro models, summarizes key experimental data, and offers insights into its mechanism of action and comparison with emerging alternatives.
Comparative In Vitro Activity of this compound
The antiviral potency of this compound has been evaluated in various HBV-replicating cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from different studies, providing a basis for cross-validation of its activity.
| Cell Line | Parameter Measured | Reported Value (nM) | Reference Lab/Study |
| dHepaRG | HBsAg IC50 | 2.8 | --INVALID-LINK-- |
| dHepaRG | HBeAg IC50 | 2.6 | --INVALID-LINK-- |
| dHepaRG | HBV DNA IC50 | 3.2 | --INVALID-LINK-- |
| HepG2.2.15 | HBsAg EC50 | Not explicitly stated | --INVALID-LINK-- |
| HepG2.2.15 | HBeAg EC50 | Not explicitly stated | --INVALID-LINK-- |
| HepG2.2.15 | HBV DNA EC50 | Not explicitly stated | --INVALID-LINK-- |
| HepAD38 | HBV RNA reduction | Time-dependent reduction | --INVALID-LINK-- |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental protocols, such as cell culture conditions, treatment duration, and assay methods. The consistency in potent, low nanomolar activity across different cell systems, however, validates the on-target effect of this compound.
Mechanism of Action: Targeting HBV mRNA Stability
This compound's novel mechanism of action distinguishes it from traditional nucleos(t)ide analogues that target the viral polymerase. This compound binds to and inhibits the enzymatic activity of PAPD5 and PAPD7, which are essential host factors for the stabilization of HBV mRNAs. This inhibition leads to the destabilization and subsequent degradation of viral transcripts, ultimately suppressing the production of viral proteins, including HBsAg and HBeAg, and reducing viral replication.
Caption: HBV mRNA lifecycle and the inhibitory action of this compound.
Experimental Protocols for In Vitro Antiviral Activity Assessment
A generalized workflow for evaluating the in vitro antiviral activity of compounds like this compound is outlined below. Specific details may vary between laboratories.
Caption: General workflow for assessing in vitro anti-HBV activity.
Comparison with Alternative PAPD5/7 Inhibitors
While the development of this compound was discontinued due to off-target toxicity, its pioneering role has paved the way for second-generation PAPD5/7 inhibitors with improved safety profiles.
| Compound | Developer | Key Features |
| GST-HG131 | Fujian Cosunter Pharmaceutical | Successor to this compound with a potentially improved safety profile. Currently in clinical development. |
| AB-161 | Arbutus Biopharma | A potent and selective PAPD5/7 inhibitor. Development was discontinued due to preclinical toxicity findings. |
The continued exploration of PAPD5/7 as a therapeutic target for chronic hepatitis B underscores the significance of the initial findings with this compound. The data generated from various laboratories on this compound, despite its discontinuation, remains a valuable benchmark for the development of new and safer HBV therapeutics targeting host factors.
Comparative Analysis of PAPD5/7 Inhibitors: A Deep Dive into RG7834 and its Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RG7834 and other inhibitors of the non-canonical poly(A) polymerases PAPD5 and PAPD7. This analysis is supported by experimental data to evaluate their potential as therapeutic agents, primarily focusing on their application in Hepatitis B Virus (HBV) infection and other emerging fields.
The inhibition of host factors essential for viral replication represents a promising antiviral strategy. Among these targets are the non-canonical poly(A) polymerases PAPD5 (also known as TENT4B) and PAPD7 (also known as TENT4A). These enzymes play a crucial role in the stabilization of specific RNA molecules, including HBV messenger RNA (mRNA) and the telomerase RNA component (TERC). By inhibiting PAPD5/7, small molecules can induce the degradation of viral transcripts, thereby reducing viral protein production and replication. This guide provides a comparative overview of the pioneering compound this compound and other notable PAPD5/7 inhibitors.
Mechanism of Action: A Shared Pathway to RNA Destabilization
The primary mechanism of action for this compound and other PAPD5/7 inhibitors involves the disruption of viral mRNA stability. In the context of HBV, the virus hijacks the host's PAPD5 and PAPD7 enzymes to maintain the stability of its mRNA transcripts. This is achieved through the interaction of a cis-acting element on the viral RNA, the post-transcriptional regulatory element (PRE), with a host zinc-finger protein, ZCCHC14. ZCCHC14 then recruits PAPD5 and PAPD7 to the viral mRNA, where they extend the poly(A) tail, protecting it from degradation by cellular exonucleases.[1][2][3][4]
PAPD5/7 inhibitors, such as this compound, bind to the catalytic domains of these enzymes, preventing the polyadenylation of HBV mRNA.[5][6] This leads to the shortening of the poly(A) tail and subsequent degradation of the viral transcripts, resulting in a significant reduction of viral antigens (HBsAg and HBeAg) and HBV DNA.[7][8]
Beyond virology, PAPD5 inhibition has shown therapeutic potential in genetic disorders like dyskeratosis congenita. In this context, inhibiting PAPD5 prevents the oligo-adenylation and subsequent degradation of the telomerase RNA component (TERC), leading to restored telomerase activity and telomere elongation.[9]
Performance Comparison of PAPD5/7 Inhibitors
The following tables summarize the in vitro efficacy of this compound and other prominent PAPD5/7 inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target(s) | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| This compound | PAPD5/7 | HBsAg Reduction | dHepaRG | 2.8 | [10] |
| HBeAg Reduction | dHepaRG | 2.6 | [10] | ||
| HBV DNA Reduction | dHepaRG | 3.2 | [10] | ||
| AB-452 | PAPD5/7 | HBsAg Reduction | Various | 1.4 - 6.8 | [1][11] |
| AB-161 | PAPD5/7 | HBsAg Reduction | HepG2.2.15 | 2.3 | [12] |
| HBeAg Reduction | HepG2.2.15 | 13.7 | [12] | ||
| HBV DNA Reduction | HepG2.2.15 | 0.36 | [12] | ||
| HBsAg Reduction | HBV-infected PHH | 8.5 | [12] | ||
| THP-1 | PAPD5/7 | HBsAg Reduction | 2.2.15 | 1.4 | [13] |
| EDP-721 | PAPD5/7 | HBsAg Reduction | 2.2.15 | Not specified | [14][15] |
| GS-8873 | PAPD5/7 | HBsAg Reduction | HepG2-NTCP | 4 | [10] |
| Inhibitor | Target Enzyme | Biochemical Assay | IC50 (nM) | Reference(s) |
| This compound | PAPD5 | ATP depletion | 167 | [1][3] |
| PAPD7 | ATP depletion | 1093 | [3] | |
| AB-452 | PAPD5 | ATP depletion | 94 | [1][3] |
| PAPD7 | ATP depletion | 498 | [3] | |
| THP-1 | PAPD5 | Pyrophosphate Release | 73 | [13] |
| PAPD7 | Pyrophosphate Release | 81 | [13] | |
| EDP-721 | PAPD5 | Enzyme inhibition | Potent (not specified) | [14][15] |
| PAPD7 | Enzyme inhibition | Potent (not specified) | [14][15] |
Experimental Protocols
PAPD5/7 Enzymatic Assay (ATP Depletion Method)
This biochemical assay measures the enzymatic activity of PAPD5 and PAPD7 by quantifying the depletion of ATP upon its incorporation into an RNA substrate.
Methodology:
-
Reaction Setup: Recombinant human PAPD5 or PAPD7 enzyme is incubated in a reaction buffer containing Tris-HCl (pH 8.0), KCl, MgCl2, an RNA substrate (e.g., a short RNA oligonucleotide), and ATP.
-
Inhibitor Addition: Test compounds (e.g., this compound, AB-452) are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic activity to proceed.
-
ATP Measurement: After incubation, the remaining ATP in the reaction is quantified using a luminescence-based ATP detection assay, such as the Kinase-Glo® Luminescent Kinase Assay.
-
Data Analysis: The decrease in luminescence, corresponding to ATP depletion, is measured. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzymatic activity, is calculated from the dose-response curve.[1][3][16]
Cell-Based HBV Replication Assay
This assay evaluates the antiviral activity of PAPD5/7 inhibitors in a cellular context using HBV-producing cell lines.
Methodology:
-
Cell Culture: A stable HBV-producing cell line, such as HepG2.2.15 or dHepaRG cells, is cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a defined period (e.g., several days).
-
Supernatant and Lysate Collection: After the treatment period, the cell culture supernatant is collected to measure secreted viral markers, and the cells are lysed to analyze intracellular viral components.
-
Quantification of Viral Markers:
-
HBsAg and HBeAg: The levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
HBV DNA: The amount of encapsidated HBV DNA in the supernatant or intracellularly is quantified by quantitative polymerase chain reaction (qPCR).
-
HBV RNA: Intracellular HBV RNA levels are measured by Northern blot analysis or reverse transcription-quantitative PCR (RT-qPCR) to assess the direct impact on transcript stability.
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces the viral marker by 50%, is determined from the dose-response curves. Cell viability assays are also performed in parallel to assess any cytotoxic effects of the compounds.[12][17]
Visualizing the Molecular Landscape
To better illustrate the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.
Caption: HBV RNA Stabilization Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for PAPD5/7 Inhibitors.
Concluding Remarks
This compound has paved the way for a novel class of antiviral agents targeting the host PAPD5/7 enzymes. The comparative data presented in this guide highlight the potent in vitro activity of this compound and its successors, such as AB-452, AB-161, and THP-1, in inhibiting HBV replication and antigen production. While these compounds share a common mechanism of action, subtle differences in their potency against PAPD5 versus PAPD7 and their pharmacokinetic properties may influence their clinical potential.
It is crucial to acknowledge that some PAPD5/7 inhibitors, including this compound and EDP-721, have faced challenges in clinical development due to safety concerns, underscoring the importance of a favorable therapeutic window for this class of drugs.[8][18] Continued research and development in this area, focusing on liver-targeted delivery and improved safety profiles, will be critical to harnessing the full therapeutic potential of PAPD5/7 inhibition for the treatment of chronic HBV and other diseases.
References
- 1. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZCCHC14 is a novel host factor that is required for Hepatitis B virus RNA polyadenylation - OAK Open Access Archive [oak.novartis.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical inhibition of PAPD5/7 rescues telomerase function and hematopoiesis in dyskeratosis congenita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HBV compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 11. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. enanta.com [enanta.com]
- 15. Enanta Pharmaceuticals Presents New Data for EDP-721, an Oral Hepatitis B Virus RNA Destabilizer, at the European Association for the Study of the Liver (EASL) International Liver Congress™ - BioSpace [biospace.com]
- 16. mdpi.com [mdpi.com]
- 17. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiercebiotech.com [fiercebiotech.com]
Validating the Specificity of RG7834 for Hepatitis B Virus: A Comparative Guide
For researchers and professionals in drug development, establishing the specificity of a therapeutic candidate is paramount. This guide provides an objective comparison of RG7834, a first-in-class inhibitor of Hepatitis B Virus (HBV) gene expression, with other antiviral alternatives, supported by experimental data.
This compound represents a novel approach to HBV treatment by targeting host factors essential for viral mRNA stability.[1] Unlike current standard-of-care treatments that primarily inhibit viral DNA replication, this compound reduces both viral antigens and viral DNA.[2] This guide delves into the data validating its specificity for HBV.
Mechanism of Action: A Unique Approach to HBV Inhibition
This compound's mechanism of action is distinct from traditional nucleos(t)ide analogues. It functions by inhibiting the host's non-canonical poly(A) polymerases, PAPD5 and PAPD7.[1] HBV hijacks these enzymes to stabilize its messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, this compound leads to the destabilization and subsequent degradation of HBV mRNA, thereby suppressing the production of viral proteins and new virus particles.[1][3] This specificity is believed to be conferred by the presence of the HBV post-transcriptional regulatory element (PRE) in the viral mRNA.[3]
In contrast, nucleos(t)ide analogues like Entecavir and Tenofovir act as chain terminators, directly inhibiting the HBV DNA polymerase enzyme to block viral DNA synthesis.[4][5]
References
- 1. PAPD5/7 Are Host Factors That Are Required for Hepatitis B Virus RNA Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolving Landscape of HBV Therapy: A Comparative Guide to RG7834 and its Successors in Combination Regimens
For Researchers, Scientists, and Drug Development Professionals
The quest for a functional cure for chronic Hepatitis B (CHB) has driven the development of novel antiviral agents that move beyond viral suppression to target the reduction of viral antigens. RG7834, a first-in-class small molecule inhibitor of Hepatitis B Virus (HBV) expression, represented a significant step in this direction. Although its clinical development was halted due to toxicity concerns, its mechanism of action and preclinical combination data provide valuable insights. This guide offers an objective comparison of this compound's performance in combination with other anti-HBV agents, supported by experimental data, and introduces its successor, GST-HG131, which has advanced to clinical trials.
Mechanism of Action: A Novel Host-Targeting Approach
This compound and its successor, GST-HG131, employ a novel mechanism of action by targeting host-cell factors essential for HBV mRNA stability. These compounds are potent inhibitors of the non-canonical poly(A) polymerases PAPD5 and PAPD7. By inhibiting these enzymes, this compound and GST-HG131 disrupt the poly(A) tail of HBV messenger RNA (mRNA), leading to its destabilization and subsequent degradation. This dual action reduces the levels of both HBV DNA and viral antigens, including Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).
This compound in Combination Therapy: Preclinical Evidence
A key study in woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a close relative of HBV, provided significant preclinical data on the efficacy of this compound in combination with the nucleoside analog entecavir (ETV) and woodchuck interferon-alfa (wIFN-α).
Quantitative Data from Woodchuck Model
| Treatment Group | Mean WHsAg Reduction (log10) at Week 14 | Mean WHV DNA Reduction (log10) at Week 14 |
| This compound | 2.57 | 1.71 |
| ETV | 2.23 | 6.63 |
| This compound + ETV | 3.42 | 6.62 |
| ETV + wIFN-α | 2.40 | 6.70 |
| This compound + ETV + wIFN-α | 5.00 | 7.46 |
Data sourced from a study in woodchucks with chronic WHV infection.
The triple combination of this compound, ETV, and wIFN-α demonstrated the most profound reduction in both WHsAg and WHV DNA levels. However, these effects were not sustained after treatment cessation.
The Successor: GST-HG131 in Clinical Development
Following the discontinuation of this compound, a structurally related compound, GST-HG131, was developed with an improved safety profile. GST-HG131 has entered clinical trials, and preliminary data from a Phase II study has shown promising results in reducing HBsAg levels in patients with chronic hepatitis B.
Preliminary Phase II Monotherapy Data for GST-HG131
In a Phase II clinical trial, GST-HG131 was well-tolerated and demonstrated a significant reduction in HBsAg levels after multiple doses. The maximum HBsAg level drop observed was 1.64 Log10 IU/mL, with the greatest decline in an individual reaching 97.71% from baseline[1]. A combination therapy trial of GST-HG131 with GST-HG141 (a core protein inhibitor) has been initiated.
Comparison with Other Novel Anti-HBV Combination Therapies
The current landscape of HBV drug development is focused on combination therapies targeting different aspects of the viral lifecycle. The following table provides a comparative overview of the efficacy of various novel combination strategies in clinical trials.
Efficacy of Novel Anti-HBV Combination Therapies in Clinical Trials
| Combination Strategy | Key Agents | Reported Efficacy |
| RNA Interference (RNAi) + Nucleos(t)ide Analog (NA) | JNJ-3989 + TDF or ETV | 0.73–3.84 Log10 IU/mL HBsAg reduction in 98% of patients. |
| Capsid Assembly Modulator (CAM) + NA | GST-HG141 + NA | 81.5-84.0% of patients with HBV DNA below the detection limit at 24 weeks. |
| Nucleic Acid Polymers (NAPs) + NA + Peg-IFN-α | REP 2139/REP 2165 + TDF + Peg-IFN-α | 60% of HBeAg-negative patients achieved HBsAg ≤0.05 IU/mL at the end of treatment. |
| Entry Inhibitor + Peg-IFN-α | Bulevirtide + Peg-IFN-α | 16% of patients had a ≥1 log10 HBsAg reduction with 2mg bulevirtide. |
Experimental Protocols
Quantification of Woodchuck Hepatitis Virus (WHV) DNA
A common method for quantifying viral DNA is through real-time polymerase chain reaction (qPCR).
Methodology:
-
Sample Preparation: Serum samples are collected from woodchucks.
-
DNA Extraction: Viral DNA is extracted from the serum using a commercial kit.
-
qPCR: A quantitative real-time PCR is performed using primers and a fluorescently labeled probe specific to a conserved region of the WHV genome.
-
Standard Curve: A standard curve is generated using serial dilutions of a plasmid containing the target WHV DNA sequence.
-
Quantification: The amount of WHV DNA in the samples is determined by comparing their amplification signal to the standard curve.
Quantification of Woodchuck Hepatitis Surface Antigen (WHsAg)
An enzyme-linked immunosorbent assay (ELISA) is typically used for the quantification of viral surface antigens.
Methodology:
-
Coating: Microplate wells are coated with a capture antibody specific for WHsAg.
-
Sample Addition: Serum samples and a series of known WHsAg standards are added to the wells.
-
Incubation: The plate is incubated to allow WHsAg to bind to the capture antibody.
-
Detection Antibody: A second, enzyme-conjugated antibody that also recognizes WHsAg is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The concentration of WHsAg in the samples is calculated by comparison to the standard curve.
Conclusion
This compound, despite its discontinuation, has paved the way for a new class of host-targeting anti-HBV agents. The preclinical data from combination studies with this compound highlighted the potential of a multi-pronged attack on HBV. The development of its successor, GST-HG131, with a more favorable safety profile, brings this therapeutic strategy into the clinical arena. While direct head-to-head comparative data is still emerging, the landscape of HBV combination therapy is rapidly evolving. The data presented in this guide underscores the promise of combining different mechanisms of action to achieve deeper and more sustained viral and antigen suppression, moving the field closer to the goal of a functional cure for chronic hepatitis B. Researchers and drug developers should continue to monitor the progress of clinical trials involving GST-HG131 and other novel agents to inform the next generation of HBV therapies.
References
A Comparative Guide to RG7834: Assessing Synergistic Effects with Immunomodulatory Agents for Chronic Hepatitis B
Introduction: RG7834 is a first-in-class, orally bioavailable small molecule developed as a selective inhibitor of Hepatitis B Virus (HBV) expression.[1][2][3][4] It represents a novel therapeutic approach, as it does not directly target viral enzymes but rather a host-cell mechanism co-opted by the virus. This guide provides an objective comparison of this compound's performance, both alone and in combination with other agents, based on available preclinical data.
It is important to note that while the application of novel compounds in combination with immunotherapy is a major focus in oncology, the current body of research for this compound is exclusively within the context of chronic viral infection, specifically Hepatitis B. No public data currently exists assessing this compound in combination with cancer immunotherapies such as checkpoint inhibitors. The focus of this guide, therefore, is on its documented synergistic effects with immunomodulatory agents used in the treatment of HBV.
Mechanism of Action: this compound's novel mechanism involves the inhibition of host noncanonical poly(A) polymerases PAPD5 and PAPD7.[5] HBV exploits these host enzymes to stabilize its viral messenger RNA (mRNA), a crucial step for the production of viral proteins and continued replication.[5] By binding to and inhibiting PAPD5/7, this compound prevents the stabilization of HBV mRNA, leading to its accelerated degradation.[5] This results in a significant reduction of viral antigens, such as HBsAg and HBeAg, as well as viral DNA.[3]
Comparative Efficacy of this compound in a Preclinical Model
Data from a key study using the woodchuck model of chronic HBV infection demonstrates the comparative efficacy of this compound alone and in combination with the nucleoside inhibitor Entecavir (ETV) and the immunomodulator woodchuck interferon-α (wIFN-α). The triple combination therapy showed the most profound reduction in viral markers.
| Treatment Group | Mean Log10 Reduction in Serum WHV DNA | Mean Log10 Reduction in Serum WHsAg |
| This compound | 1.71 | 2.57 |
| Entecavir (ETV) | 6.63 | 2.23 |
| This compound + ETV | 6.62 | 3.42 |
| ETV + wIFN-α | 6.70 | 2.40 |
| This compound + ETV + wIFN-α | 7.46 | 5.00 |
| Table 1: Summary of antiviral efficacy in woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV) after 14 weeks of treatment. Data sourced from Hepatology Communications, 2020.[6][7] |
Experimental Protocols
The data presented above was generated from a well-defined preclinical study in woodchucks, a standard model for chronic HBV infection.
Title: Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus.[6][7]
Methodology:
-
Animal Model: Adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV) were used. Chronic infection was established and confirmed by the persistent presence of serum WHV DNA and Woodchuck Hepatitis surface Antigen (WHsAg).
-
Treatment Groups: Animals were randomized into multiple treatment arms, including monotherapy (this compound, ETV), dual-combination therapy (this compound + ETV, ETV + wIFN-α), and triple-combination therapy (this compound + ETV + wIFN-α). A placebo or untreated group served as the control.
-
Dosing and Administration:
-
This compound was administered orally.
-
Entecavir (ETV) was administered orally.
-
Woodchuck interferon-α (wIFN-α) was administered via subcutaneous injection.
-
Treatment was conducted for a duration of 14 weeks.
-
-
Endpoint Analysis:
-
Virological Assessment: Serum samples were collected regularly to quantify WHV DNA levels (using qPCR) and WHsAg levels (using ELISA).
-
Immunological Assessment: Peripheral blood mononuclear cells (PBMCs) were isolated to evaluate WHV-specific T-cell responses through proliferation assays in response to viral antigens.[6]
-
Intrahepatic Analysis: At the end of the treatment period, liver biopsies were taken to measure levels of intrahepatic viral DNA, RNA, and covalently closed circular DNA (cccDNA).[6]
-
Visualized Pathways and Workflows
Caption: Mechanism of action for this compound in inhibiting HBV mRNA stabilization.
Caption: Experimental workflow for the preclinical woodchuck combination study.
Comparison with Alternative Immunotherapy Strategies for HBV
The strategy of combining a direct-acting antiviral like this compound with an immunomodulator is one of several approaches being investigated for achieving a functional cure for chronic HBV. Other notable strategies include:
-
RNA interference (RNAi): Molecules like imdusiran (AB-729) are designed to specifically degrade HBV RNA transcripts, leading to a profound reduction in HBsAg. This reduction is believed to alleviate T-cell exhaustion, potentially restoring the patient's endogenous immune response or making the immune system more susceptible to other immunotherapies like interferons or therapeutic vaccines.[8]
-
Immune Checkpoint Inhibitors: While established in oncology, checkpoint inhibitors like nivolumab (anti-PD-1) are being explored for chronic HBV.[9] The rationale is to reverse the exhaustion of HBV-specific T-cells, which often upregulate inhibitory receptors like PD-1. Clinical trials have investigated low doses of nivolumab, sometimes in combination with other agents, to restore T-cell function with a manageable safety profile.[9]
-
Nucleic Acid Polymers (NAPs): Compounds like REP 2139 are being investigated for their ability to block the release of HBsAg from infected hepatocytes. This leads to high rates of HBsAg clearance and seroconversion, indicating a strong restoration of immunological control over the virus.[10]
These alternative approaches share a common goal with the this compound combination strategy: to reduce the overwhelming viral antigen load while simultaneously stimulating a durable, host-derived immune response against the virus.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: The First-in-Class Selective and Orally Available Small Molecule Hepatitis B Virus Expression Inhibitor with Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dihydroquinolizinone Compound this compound Inhibits the Polyadenylase Function of PAPD5 and PAPD7 and Accelerates the Degradation of Matured Hepatitis B Virus Surface Protein mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon-α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. Sequential Combination of a Strong Interferon Inducer Viral Vector With Low Doses of Nivolumab Plus Ipilimumab Could Provide Functional Cure in Chronic Hepatitis B Virus infections: Technical Report Proposing a New Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in new antivirals for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RG7834's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of RG7834's performance with other alternatives for the treatment of Hepatitis B Virus (HBV) infection, supported by experimental data from independent verification studies. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound and Alternatives
This compound is a first-in-class, orally bioavailable small molecule that inhibits Hepatitis B Virus (HBV) gene expression.[1][2] Its novel mechanism of action involves the specific inhibition of the host cellular non-canonical poly(A) polymerases PAPD5 and PAPD7 (also known as TENT4A and TENT4B).[3][4] This inhibition leads to a shortening of the poly(A) tails of HBV messenger RNAs (mRNAs), with the exception of the HBx mRNA.[3][4] The destabilization of viral transcripts results in their degradation, leading to a significant reduction in the levels of viral antigens (HBsAg and HBeAg) and HBV DNA.[1][2]
This mechanism is distinct from the current standard-of-care treatments for chronic hepatitis B, which primarily consist of:
-
Nucleos(t)ide Analogues (NAs): Such as Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF), which act as reverse transcriptase inhibitors, directly targeting the viral polymerase to block HBV DNA replication.[5] While highly effective at reducing HBV DNA levels, they have a limited impact on HBsAg levels.[2]
-
Interferons (IFNs): Such as pegylated interferon-alpha, which modulate the host immune system to control the viral infection.[5]
Furthermore, several novel therapeutic strategies with distinct mechanisms of action are under investigation, including:
-
Core Protein Inhibitors (Capsid Assembly Modulators - CAMs): These molecules interfere with the proper assembly of the viral capsid, a crucial step in the HBV life cycle. This can lead to the formation of non-infectious, empty capsids or prevent capsid formation altogether, thereby inhibiting viral replication.[6]
-
Small interfering RNAs (siRNAs): These molecules are designed to specifically target and degrade HBV mRNAs, leading to a reduction in the production of all viral proteins, including HBsAg.[7]
A derivative of this compound, GST-HG131 , has been developed with a similar mechanism of action but with an improved safety profile. Preclinical studies have shown it to have comparable HBsAg inhibitory activity to this compound.
Comparative Performance Data
The following tables summarize the quantitative data from various studies to allow for a comparison of the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Efficacy of HBV Inhibitors
| Compound | Target | Assay System | Parameter | IC50 / EC50 (nM) | Reference |
| This compound | PAPD5/7 | Recombinant Human PAPD5 | Enzymatic Activity | 167 | [8] |
| Recombinant Human PAPD7 | Enzymatic Activity | 1093 | [8] | ||
| dHepaRG cells | HBsAg | 2.8 | [6] | ||
| dHepaRG cells | HBeAg | 2.6 | [6] | ||
| dHepaRG cells | HBV DNA | 3.2 | [6] | ||
| GST-HG131 | PAPD5/7 | HepG2.2.15 cells | HBsAg Production | 4.53 | |
| Entecavir (ETV) | HBV Polymerase | HepG2.2.15 cells | HBV DNA Replication | 0.7 | |
| AB-452 | PAPD5/7 | Recombinant Human PAPD5 | Enzymatic Activity | 94 | [8] |
| Recombinant Human PAPD7 | Enzymatic Activity | 498 | [8] | ||
| In vitro | HBsAg Reduction | 1.4 - 6.8 | [8] | ||
| ABI-H0731 (CAM) | Core Protein | HepAD38 & HepG2-NTCP cells | HBV DNA Replication | 173 - 307 | [1][9] |
| De novo infection models | cccDNA Formation | 1840 - 7300 | [1][9] |
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 2: In Vivo Efficacy of this compound and Entecavir in a Woodchuck Model of Chronic HBV Infection
| Treatment Group | Mean Log10 Reduction in WHsAg (from baseline) | Mean Log10 Reduction in WHV DNA (from baseline) | Reference |
| This compound | 2.57 | 1.71 | [10][11] |
| Entecavir (ETV) | 2.23 | 6.63 | [10] |
| This compound + ETV | 3.42 | 6.62 | [10] |
| ETV + wIFN-α | 2.40 | 6.70 | [10][11] |
| This compound + ETV + wIFN-α | 5.00 | 7.46 | [10][11] |
WHsAg: Woodchuck Hepatitis Virus surface antigen; WHV DNA: Woodchuck Hepatitis Virus DNA; wIFN-α: woodchuck interferon-alpha.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating HBV inhibitors.
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Experimental workflow for evaluating HBV inhibitors in vitro.
Experimental Protocols
In Vitro Inhibition of HBV Replication in Cell Culture
Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against HBV replication, HBsAg, and HBeAg production.
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Entecavir) in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known HBV inhibitor).
-
Incubation: Incubate the plates for 3 to 6 days, with media changes containing fresh compound every 2-3 days.
-
Supernatant and Lysate Collection: After the incubation period, collect the cell culture supernatant for the quantification of extracellular HBV DNA, HBsAg, and HBeAg. The cells can be lysed for the analysis of intracellular HBV DNA.
-
Quantification of HBV DNA by qPCR:
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
-
Use a standard curve generated from a plasmid containing the HBV target sequence to quantify the HBV DNA copy number.
-
-
Quantification of HBsAg and HBeAg by ELISA:
-
Use commercially available ELISA kits for the quantification of HBsAg and HBeAg in the cell culture supernatant.
-
Follow the manufacturer's instructions, which typically involve incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric or chemiluminescent detection.
-
Generate a standard curve using recombinant HBsAg or HBeAg to determine the concentration in the samples.
-
-
Cytotoxicity Assay: Assess the cytotoxicity of the compounds on the HepG2.2.15 cells using a standard method such as the MTS or MTT assay to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: Calculate the IC50 or EC50 values for the reduction of HBV DNA, HBsAg, and HBeAg by fitting the dose-response data to a four-parameter logistic equation.
PAPD5/7 In Vitro Enzymatic Assay
Objective: To determine the inhibitory activity of a compound against the enzymatic activity of recombinant PAPD5 and PAPD7.
Methodology:
-
Recombinant Enzyme: Use purified, recombinant human PAPD5 and PAPD7 catalytic domains.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, a short RNA oligonucleotide substrate with a 3'-hydroxyl group, and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction mixture. Include a vehicle control (DMSO).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the recombinant PAPD5 or PAPD7 enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection of Polyadenylation: The extent of polyadenylation can be measured using various methods:
-
Radiolabeling: Use α-32P-ATP in the reaction and quantify the incorporation of radioactivity into the RNA substrate by separating the products on a denaturing polyacrylamide gel and using phosphorimaging.
-
Bioluminescent Assay: Use a commercially available kit that measures the amount of ATP remaining in the reaction. The decrease in ATP is proportional to the polymerase activity.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of PAPD5 and PAPD7 enzymatic activity by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
This guide provides a comparative overview of this compound's mechanism and performance against other HBV therapies. The distinct mechanism of targeting host factors for HBV RNA destabilization makes this compound and its derivatives a promising class of compounds for further investigation in the pursuit of a functional cure for chronic hepatitis B.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. What are HBV core protein modulators and how do they work? [synapse.patsnap.com]
- 5. Advanced siRNA delivery in combating hepatitis B virus: mechanistic insights and recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Core protein inhibitors: Opportunities and challenges at the forefront of hepatitis B cure: Editorial on “Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA interference as a novel treatment strategy for chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Host Poly(A) Polymerases PAPD5 and PAPD7 Provide Two Layers of Protection That Ensure the Integrity and Stability of Hepatitis B Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon‐α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of an Inhibitor of Hepatitis B Virus Expression in Combination With Entecavir and Interferon-α in Woodchucks Chronically Infected With Woodchuck Hepatitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RG7834: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of RG7834, an investigational compound. Researchers, scientists, and drug development professionals handling this substance must adhere to the following procedures to ensure personal safety and environmental protection.
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to these disposal protocols is mandatory. Discharge into the environment must be avoided.
Procedural Guidance for Disposal of this compound
This step-by-step guide outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes, but is not limited to:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated laboratory supplies, including vials, pipette tips, and weighing papers.
-
Spill cleanup materials.
-
-
Segregate this compound waste from other laboratory waste at the point of generation.
Step 2: Containerization and Labeling
-
Select a compatible, leak-proof, and sealable container for this compound waste. The container must be appropriate for the physical state of the waste (solid or liquid).
-
For sharps contaminated with this compound, use a designated sharps container.
-
Label the waste container clearly as "Hazardous Waste" and identify the contents, including "this compound". The label should also include the name of the principal investigator, the laboratory location (building and room number), and a contact phone number.
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) .[1]
-
The SAA must be a secure, secondary containment area away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored together.
Step 4: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. Due to its aquatic toxicity, release into the sewer system is strictly prohibited.
-
The primary method for the disposal of this compound is incineration at a licensed hazardous waste facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data for Disposal
The following table summarizes key quantitative and qualitative parameters for the proper disposal of this compound.
| Parameter | Specification | Rationale |
| Waste Container Type | Compatible, leak-proof, with a secure lid. For sharps, a designated sharps container. | To prevent leakage and exposure during storage and transport. |
| Waste Labeling | "Hazardous Waste," "this compound," Principal Investigator Name, Lab Location, Contact Number. | To ensure proper identification and handling by waste management personnel. |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA). | To comply with regulations and prevent accidental spills or exposure. |
| Disposal Method | Incineration at a licensed hazardous waste facility. | To ensure the complete destruction of the hazardous compound. |
| Environmental Precaution | Do not dispose of in sewer or regular trash. | To prevent environmental contamination due to high aquatic toxicity. |
Experimental Protocols
Disposal procedures for investigational drugs like this compound do not involve experimental protocols. The process is a standardized safety procedure governed by institutional and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling RG7834
FOR IMMEDIATE IMPLEMENTATION BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of RG7834, a potent and selective small molecule inhibitor of the Hepatitis B Virus (HBV). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a potent bioactive compound provided as a powder. While a specific Safety Data Sheet (SDS) was not publicly accessible at the time of this writing, general principles for handling potent powdered compounds and the known properties of its recommended solvent, Dimethyl Sulfoxide (DMSO), necessitate a high degree of caution.
Primary Hazards:
-
This compound (Powder): Potential for respiratory irritation if inhaled. The toxicological properties have not been fully elucidated, warranting careful handling to avoid dust generation and skin contact.
-
Dimethyl Sulfoxide (DMSO): A combustible liquid that can cause skin and eye irritation. DMSO is readily absorbed through the skin and can carry dissolved substances with it, potentially increasing the exposure risk to this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for all procedures involving this compound. Consistent and correct use of PPE is the most critical barrier to exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing of Powder | Safety glasses with side shields or chemical splash goggles. | Two pairs of nitrile gloves. | Lab coat. | N95 or higher-rated respirator. |
| Dissolving in DMSO | Chemical splash goggles. | Two pairs of nitrile gloves. | Lab coat. | Work in a certified chemical fume hood. |
| Handling Solutions | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Work in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound powder in a cool, dry, and dark place, as recommended by the supplier, typically at -20°C for long-term storage.[1][2]
-
Store DMSO in a tightly sealed container in a well-ventilated area, away from ignition sources.
Preparation of Stock Solutions
-
Preparation: All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder. Avoid generating dust.
-
-
Dissolution:
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C as recommended for stability.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound powder (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions in DMSO should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) in a chemical fume hood. The rinsate should be collected as hazardous liquid waste.
Experimental Protocols
For detailed experimental protocols involving this compound, researchers should refer to published literature. Key in vitro and in vivo studies have demonstrated its efficacy as an HBV inhibitor.[1][2][4][5] These publications can provide valuable information on appropriate cell lines, animal models, and dosing regimens.
Mandatory Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
